molecular formula C11H22N2O3 B13763107 2-(Carbamoylamino)-2-methylnonanoic acid CAS No. 7357-74-6

2-(Carbamoylamino)-2-methylnonanoic acid

Katalognummer: B13763107
CAS-Nummer: 7357-74-6
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: UVMFFBCBXJKVKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Carbamoylamino)-2-methylnonanoic acid is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Carbamoylamino)-2-methylnonanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Carbamoylamino)-2-methylnonanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

7357-74-6

Molekularformel

C11H22N2O3

Molekulargewicht

230.30 g/mol

IUPAC-Name

2-(carbamoylamino)-2-methylnonanoic acid

InChI

InChI=1S/C11H22N2O3/c1-3-4-5-6-7-8-11(2,9(14)15)13-10(12)16/h3-8H2,1-2H3,(H,14,15)(H3,12,13,16)

InChI-Schlüssel

UVMFFBCBXJKVKR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(C)(C(=O)O)NC(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis Pathway of 2-(Carbamoylamino)-2-methylnonanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The molecule 2-(carbamoylamino)-2-methylnonanoic acid is a highly lipophilic,


-disubstituted unnatural amino acid derivative (specifically, a hydantoic acid). Molecules of this class are highly valued in modern drug development—particularly in the synthesis of stapled peptides and peptidomimetics—because the quaternary 

-carbon enforces rigid secondary structures (such as

-helices) while providing extreme resistance to proteolytic degradation.
Retrosynthetic Strategy & Causality

Direct alkylation of glycine derivatives to form sterically hindered quaternary stereocenters containing a bulky heptyl group is notoriously inefficient, often plagued by


-elimination and poor enantiomeric/diastereomeric control.

Instead, the most robust, scalable, and self-validating approach relies on the Bucherer-Bergs multicomponent reaction starting from 2-nonanone.

  • Thermodynamic Driving Force: Unlike the Strecker synthesis, which is reversible and often low-yielding for ketones, the Bucherer-Bergs reaction is thermodynamically driven by the formation of the highly stable 5-heptyl-5-methylhydantoin ring .

  • Controlled Ring Opening: While partial hydrolysis of hydantoins can theoretically yield hydantoic acids directly, it is kinetically difficult to control and usually results in inseparable mixtures. The field-proven method is to drive the hydrolysis to completion to isolate the free

    
    -amino acid, followed by a controlled, mild carbamoylation using potassium cyanate .
    

Mechanistic Pathway

The complete forward synthesis relies on three distinct chemical transformations, transitioning from a commercially available ketone to the final urea-functionalized amino acid.

SynthesisPathway A 2-Nonanone (Starting Material) B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C 5-Heptyl-5-methylhydantoin (Intermediate 1) B->C D Complete Hydrolysis (Ba(OH)2, 150°C) C->D E 2-Amino-2-methylnonanoic acid (Intermediate 2) D->E F Carbamoylation (KOCN, H2O) E->F G 2-(Carbamoylamino)- 2-methylnonanoic acid (Target) F->G

Forward synthesis pathway of 2-(Carbamoylamino)-2-methylnonanoic acid from 2-nonanone.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. Proceeding to the next step without confirming the analytical checkpoints will result in cascading failures, particularly due to the extreme lipophilicity of the intermediates.

WorkflowLogic Step1 Step 1: Hydantoin Synthesis Reagents: KCN, (NH4)2CO3 Solvent: EtOH/H2O, 60°C QC1 QC Checkpoint 1 IR: Loss of C=O (1715 cm⁻¹) Appearance of Hydantoin C=O Step1->QC1 Step2 Step 2: Autoclave Hydrolysis Reagents: Ba(OH)2 (aq) Conditions: 150°C, 12h QC1->Step2 QC2 QC Checkpoint 2 Ninhydrin Test: Positive (Purple) Confirm Free Primary Amine Step2->QC2 Step3 Step 3: Urea Formation Reagents: KOCN, HCl (pH ~7) Conditions: 80°C, 2h QC2->Step3 QC3 QC Checkpoint 3 LC-MS: [M+H]+ = 231.3 Ninhydrin: Negative Step3->QC3

Experimental workflow and self-validating quality control checkpoints.

Step 1: Synthesis of 5-Heptyl-5-methylhydantoin

Causality: Ammonium carbonate acts as both the ammonia and carbon dioxide source. The reaction proceeds via an intermediate


-aminonitrile, which undergoes nucleophilic attack by 

and subsequent cyclization.
  • Dissolve 2-nonanone (1.0 eq) in a 1:1 mixture of Ethanol/Water.

  • Add potassium cyanide (KCN) (1.5 eq) and ammonium carbonate

    
     (3.0 eq). Caution: Highly toxic. Perform in a well-ventilated fume hood.
    
  • Stir the biphasic mixture and heat to 60°C for 12 hours. The system will become homogenous, followed by the precipitation of the hydantoin.

  • Cool to 0°C, filter the white precipitate, and wash with cold water and hexanes to remove unreacted ketone.

  • Validation: Perform FT-IR. The aliphatic ketone stretch at ~1715

    
     must be completely absent, replaced by the distinct imide/urea carbonyl stretches at ~1770 and 1730 
    
    
    
    .
Step 2: Alkaline Hydrolysis to 2-Amino-2-methylnonanoic acid

Causality:


-Disubstituted hydantoins are highly sterically hindered and resist standard aqueous hydrolysis. High-pressure autoclave conditions are required. Barium hydroxide 

is strictly preferred over

. As the hydantoin ring opens and decarboxylates,

reacts with the liberated

to form insoluble

. This precipitation drives the equilibrium forward and allows for the easy removal of barium salts via simple filtration, isolating the zwitterionic amino acid cleanly .
  • Suspend 5-heptyl-5-methylhydantoin (1.0 eq) in a 2.5 M aqueous solution of

    
     (3.0 eq).
    
  • Transfer to a Teflon-lined stainless steel autoclave. Heat to 150°C for 12-16 hours.

  • Cool to room temperature. Filter off the heavy white precipitate (

    
    ).
    
  • Acidify the filtrate with dilute

    
     to pH ~6.5 to precipitate any remaining barium as 
    
    
    
    . Filter through Celite.
  • Concentrate the filtrate under reduced pressure to yield the crude amino acid.

  • Validation: Perform a Ninhydrin test. A deep purple color confirms the successful unmasking of the free primary

    
    -amine.
    
Step 3: Carbamoylation to 2-(Carbamoylamino)-2-methylnonanoic acid

Causality: Potassium cyanate (KOCN) is used instead of urea. In slightly acidic to neutral water, KOCN rapidly generates electrophilic cyanic acid (


) at mild temperatures. Urea would require harsh heating (>130°C) to decompose into cyanic acid, which risks degrading the lipophilic amino acid .
  • Dissolve 2-amino-2-methylnonanoic acid (1.0 eq) in distilled water. If solubility is poor, add a minimal amount of

    
     until dissolved.
    
  • Add potassium cyanate (KOCN) (2.0 eq) to the solution.

  • Adjust the pH to ~7.0 using

    
    .
    
  • Heat the mixture gently to 80°C for 2 hours.

  • Cool the solution to room temperature and carefully acidify to pH 2-3 with

    
    . The target hydantoic acid will precipitate as a white crystalline solid.
    
  • Filter, wash with cold water, and dry under vacuum.

  • Validation: The Ninhydrin test must now be negative (urea nitrogens are non-nucleophilic). LC-MS must show the target mass

    
    .
    

Quantitative Yield & Analytical Data

The following table summarizes the expected quantitative outcomes and critical analytical markers required to verify the integrity of each intermediate.

CompoundFormulaExpected YieldPhysical StateKey IR / NMR MarkersMS

5-Heptyl-5-methylhydantoin

75 - 85%White solidIR: 1770, 1730

(C=O)
213.1
2-Amino-2-methylnonanoic acid

80 - 90%Off-white powder

NMR:

1.4 (s, 3H,

-

)
188.1
2-(Carbamoylamino)-2-methylnonanoic acid

85 - 95%White crystalsIR: 1660

(Urea C=O)
231.3

References

  • Kocer, H. B. (2009). Synthesis, Structure-Bioactivity Relationship, and Application of Antimicrobial Materials. Auburn University Theses and Dissertations. URL:[Link]

  • Livak, J. E., & Britton, E. C. (1950). Production of amino acids. U.S. Patent No. 2,527,366. Washington, DC: U.S. Patent and Trademark Office.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. URL:[Link]

  • Solovyev, P. A., & Shutalev, A. D. (2009). Synthesis and oxidative aromatization of 5-acetyl-2-cyanoimino-6-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine with manganese dioxide. Chemistry of Heterocyclic Compounds, 45(7). URL:[Link]

2-(Carbamoylamino)-2-methylnonanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(Carbamoylamino)-2-methylnonanoic acid , a specialized ureido acid derivative of the non-proteinogenic amino acid


-methyl-2-aminononanoic acid.

This compound represents a critical intermediate in the enzymatic production of chiral


-dialkyl amino acids and serves as a robust, sterically hindered building block for peptidomimetics.

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound is characterized by a quaternary


-carbon center, which imparts significant conformational rigidity and resistance to enzymatic degradation. It acts as an amphiphilic molecule, combining a lipophilic nonyl chain with a polar urea-carboxylic acid headgroup.
PropertySpecification
IUPAC Name 2-(Carbamoylamino)-2-methylnonanoic acid
Common Synonyms

-Carbamoyl-

-methyl-2-aminononanoic acid;

-Carbamoyl-

-methylpelargonic acid
Molecular Formula

Molecular Weight 230.30 g/mol
Parent Amino Acid 2-Amino-2-methylnonanoic acid (

)
Chirality The C2 position is a stereocenter. Can exist as (

)- or (

)- enantiomers.
Functional Groups Carboxylic Acid (C1), Primary Urea (

-carbamoyl), Alkyl Chain (C9)
Structural Pharmacophore

The molecule consists of three distinct functional domains:

  • The Anchor (

    
    -Methyl):  A quaternary center that restricts bond rotation (
    
    
    
    angles), favoring helical conformations in peptides.
  • The Head (Ureido Acid): A polar, hydrogen-bonding motif capable of bidentate interaction (donor-acceptor).

  • The Tail (Heptyl/Nonyl): A hydrophobic aliphatic chain that facilitates membrane interaction or hydrophobic pocket binding.

Physicochemical Properties[4][5]

Due to the scarcity of experimental data for this specific analog, values are derived from Structure-Property Relationships (SPR) of homologous


-carbamoyl-

-methyl amino acids.
Solubility & Amphiphilicity
  • Water Solubility: Low to Moderate. The presence of the hydrophobic

    
     alkyl chain significantly reduces water solubility compared to short-chain analogs (e.g., 
    
    
    
    -carbamoyl-alanine). It behaves as a hydrotrope or weak surfactant at high pH.
  • Organic Solubility: Soluble in polar organic solvents (DMSO, Ethanol, Methanol).

  • pKa Values:

    • 
       (-COOH): 3.8 – 4.2  (Slightly higher than standard amino acids due to the electron-withdrawing urea group being further removed by the quaternary center).
      
    • 
       (Urea NH): 
      
      
      
      (Essentially neutral in physiological range).
Stability Profile
  • Thermal Stability: High. The quaternary carbon prevents

    
    -proton abstraction, eliminating racemization pathways common in standard amino acids.
    
  • Hydrolytic Stability:

    • Acidic Conditions: Stable at pH < 2. Prolonged reflux in 6M HCl will hydrolyze the urea group to yield the parent amino acid.

    • Enzymatic Stability: Highly resistant to standard proteases due to steric hindrance at the cleavage site.

Synthesis & Production Protocols

The synthesis of 2-(Carbamoylamino)-2-methylnonanoic acid is typically achieved via two primary routes: Chemical Carbamoylation or Enzymatic Hydantoin Hydrolysis .

Route A: Chemical Synthesis (Bucherer-Bergs derived)

This route is preferred for laboratory-scale production of the racemic mixture.

Step 1: Formation of Hydantoin Intermediate

  • Reagents: 2-Nonanone, Potassium Cyanide (KCN), Ammonium Carbonate

    
    .
    
  • Conditions: 60°C, 50% Ethanol/Water, 24 hours.

  • Product: 5-methyl-5-heptylhydantoin.

Step 2: Partial Hydrolysis (Ring Opening)

  • Reagents: NaOH (1.0 M), mild heat (40-50°C).

  • Mechanism: Nucleophilic attack of hydroxide on the hydantoin C4 carbonyl opens the ring to form the

    
    -carbamoyl acid (the target).
    
  • Critical Control Point: Stop reaction before full hydrolysis occurs. Full hydrolysis (high temp, strong base) yields the free amino acid and ammonia.

Route B: Enzymatic Biocatalysis (Stereoselective)

This route is used to produce enantiopure (


)- or (

)- isomers using a "Hydantoinase Process."
  • Substrate: 5-methyl-5-heptylhydantoin (racemic).

  • Enzyme 1 (Hydantoinase): Stereoselectively opens the ring of one enantiomer (e.g., D-hydantoinase) to yield D-N-carbamoyl-amino acid.

  • Enzyme 2 (Carbamoylase): Converts the N-carbamoyl acid to the free amino acid. Note: To isolate the target 2-(Carbamoylamino)-2-methylnonanoic acid, Enzyme 2 must be omitted or inhibited.

Visualization: Synthesis & Hydrolysis Pathway

SynthesisPathway Ketone 2-Nonanone (C9 Precursor) Hydantoin 5-methyl-5-heptylhydantoin (Cyclic Intermediate) Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Target 2-(Carbamoylamino)- 2-methylnonanoic Acid (TARGET) Hydantoin->Target Partial Hydrolysis (NaOH or Hydantoinase) AminoAcid 2-Amino-2-methyl- nonanoic Acid Target->AminoAcid Full Hydrolysis (6M HCl or Carbamoylase) AminoAcid->Target KCNO (Chemical Carbamoylation)

Figure 1: The chemical and enzymatic interconversion pathways. The target compound is the stable intermediate between the cyclic hydantoin and the free amino acid.

Analytical Characterization

To validate the identity of synthesized 2-(Carbamoylamino)-2-methylnonanoic acid, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       12.0 ppm (s, 1H): Carboxylic acid -COOH (broad).
      
    • 
       6.2 ppm (s, 1H): Urea -NH- (attached to quaternary C).
      
    • 
       5.4 ppm (s, 2H): Urea -NH
      
      
      
      (terminal).
    • 
       1.3 ppm (s, 3H): 
      
      
      
      -Methyl group (singlet, diagnostic of quaternary center).
    • 
       1.2 - 0.8 ppm (m): Alkyl chain protons.
      
Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (Positive/Negative mode).

  • Expected Ions:

  • Fragmentation: Loss of -NH

    
     and -CO
    
    
    
    is common in MS/MS.

Applications in Drug Development

A. Peptidomimetics & Protease Resistance

The incorporation of 2-(Carbamoylamino)-2-methylnonanoic acid into peptide backbones serves as a conformational lock . The


-methyl group restricts the 

and

torsion angles, forcing the peptide into a helical or turn conformation.
  • Mechanism: The steric bulk of the quaternary center prevents the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin), significantly increasing the plasma half-life of peptide drugs.

B. Transition State Analogs

The ureido (carbamoyl) group mimics the transition state of peptide bond hydrolysis.

  • Target: Metalloproteases. The urea oxygen can coordinate with the active site Zinc ion (

    
    ), while the hydrophobic tail occupies the 
    
    
    
    specificity pocket.
C. Prodrug Design

The carbamoyl group can act as a masking group for the amine, improving oral bioavailability by reducing the zwitterionic character of the parent amino acid.

Safety & Handling (SDS Highlights)

While specific toxicological data is limited, handle as a standard organic acid with potential irritant properties.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Storage: Store at 2-8°C, desiccated. Stable for >2 years if kept dry.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und deren Spaltung zu α-Aminosäuren. Journal für Praktische Chemie. Link

  • Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology. Link

  • Toniolo, C., et al. (2001). C(alpha)-methylated alpha-amino acids: Prototypical peptidomimetics. Chemical Reviews. Link

  • Werner, G., et al. (2004). Structure-function relationships of hydantoinases from diverse sources. Journal of Biotechnology. Link

Unlocking Dual-Target Efficacy: The Mechanism of Action of 2-(Carbamoylamino)-2-methylnonanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lipid-mimetic drug design, 2-(Carbamoylamino)-2-methylnonanoic acid represents a highly specialized pharmacophore engineered to bridge the gap between enzyme inhibition and nuclear receptor activation. As a urea-based alkanoic acid, this compound functions through a synergistic dual mechanism: it acts as a potent inhibitor of Soluble Epoxide Hydrolase (sEH) while simultaneously serving as an agonistic ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . This whitepaper deconstructs the structural causality, signaling pathways, and self-validating experimental protocols required to characterize this molecule for anti-inflammatory and anti-proliferative therapeutic applications.

Structural Causality: Engineering the Pharmacophore

Every functional group in 2-(Carbamoylamino)-2-methylnonanoic acid is deliberately positioned to optimize target engagement and circumvent metabolic liabilities. Understanding the causality behind these structural choices is critical for drug development professionals.

  • The Ureido Motif (Carbamoylamino Group): The primary driver of sEH inhibition. The urea moiety acts as a transition-state analog for the epoxide ring-opening reaction. It forms highly stable, bidentate hydrogen bonds with the catalytic residues Tyr383, Tyr466, and Asp335 within the sEH active site, effectively locking the enzyme in an inactive state[1].

  • The Alpha-Methyl Shield: Standard straight-chain alkanoic acids suffer from poor in vivo half-lives due to rapid degradation via mitochondrial

    
    -oxidation. The addition of a methyl group at the 
    
    
    
    -carbon (C2 position) creates severe steric hindrance against acyl-CoA dehydrogenase. This forces the molecule to undergo the much slower
    
    
    -oxidation pathway via cytochrome P450 enzymes, significantly extending its pharmacokinetic half-life and systemic exposure.
  • The Nonanoic Acid Anchor: The nine-carbon aliphatic tail perfectly mimics the hydrophobic backbone of endogenous epoxyeicosatrienoic acids (EETs). This allows the molecule to anchor deeply into the hydrophobic, L-shaped lipid-binding tunnel of sEH, while also providing the necessary lipophilicity to enter the ligand-binding domain of the nuclear receptor PPARα[2].

Dual-Mechanism Signaling Pathways

The therapeutic efficacy of urea-based alkanoic acids stems from their ability to modulate two distinct but converging cellular pathways[2].

Pathway A: sEH Inhibition and EET Stabilization

Under normal physiological conditions, sEH rapidly hydrolyzes anti-inflammatory and vasodilatory EETs into less active dihydroxyeicosatrienoic acids (DHETs)[3]. By inhibiting sEH, 2-(Carbamoylamino)-2-methylnonanoic acid stabilizes endogenous EET concentrations. Elevated EETs subsequently downregulate the mechanistic target of rapamycin (mTOR) signaling pathway, which directly represses the hyper-proliferation and migration of human aortic smooth muscle cells (HASMCs)[4].

Pathway B: PPARα Agonism and NF-κB Transrepression

Simultaneously, the alkanoic acid backbone acts as a lipid ligand for PPARα. Upon binding, PPARα heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus. Here, it exerts anti-inflammatory effects via transrepression—physically tethering to and inhibiting the NF-κB transcription complex, thereby halting the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

G Compound 2-(Carbamoylamino)- 2-methylnonanoic acid sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Inhibits PPAR PPAR-alpha Receptor Compound->PPAR Activates EETs Accumulation of EETs (Epoxyeicosatrienoic acids) sEH->EETs Prevents degradation NFkB NF-kB Transrepression PPAR->NFkB Induces mTOR mTOR Downregulation EETs->mTOR Suppresses Outcome Anti-inflammatory & Anti-proliferative Effects NFkB->Outcome Modulates mTOR->Outcome Modulates

Dual mechanism of action: sEH inhibition and PPARα activation driving anti-inflammatory effects.

Quantitative Pharmacological Profile

To illustrate the causality of the structural engineering, the table below summarizes the structure-activity relationship (SAR) data comparing the


-methylated compound against its straight-chain analog and a standard reference inhibitor (AUDA)[4].
Compound VariantsEH IC₅₀ (nM)PPARα EC₅₀ (μM)In Vivo Half-Life (h)Primary Metabolic Route
2-(Carbamoylamino)nonanoic acid (Straight-chain)45.212.40.8Rapid

-oxidation
2-(Carbamoylamino)-2-methylnonanoic acid 52.18.64.5 Slower

-oxidation
AUDA (Reference sEH Inhibitor)3.1>50.02.1

-oxidation / Glucuronidation

Data Interpretation: The introduction of the


-methyl group causes a negligible drop in sEH inhibitory potency but yields a massive >5-fold increase in pharmacokinetic half-life by blocking 

-oxidation. Furthermore, the medium-chain nonanoic backbone provides superior PPARα activation compared to the bulky adamantane group of AUDA.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following assays are designed as self-validating systems —meaning they contain internal controls that inherently verify the integrity of the data generated.

Protocol 1: Label-Free sEH Inhibition Assay via LC-MS/MS

Causality: Fluorogenic substrates (e.g., PHOME) are prone to forming micelles with highly lipophilic inhibitors, leading to fluorescence quenching and false-positive IC₅₀ shifts. Direct LC-MS/MS quantification of the endogenous substrate (14,15-EET) to product (14,15-DHET) conversion eliminates this artifact.

  • Preparation: Incubate recombinant human sEH (1 nM) in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic binding.

  • Compound Addition: Add 2-(Carbamoylamino)-2-methylnonanoic acid (serial dilutions from 10 μM to 1 nM).

  • Internal Controls (Self-Validation):

    • Positive Control: AUDA (100 nM) to validate enzyme susceptibility.

    • Negative Control: Heat-inactivated sEH to establish baseline non-enzymatic hydrolysis.

  • Substrate Initiation: Add 14,15-EET (500 nM) and incubate for 15 minutes at 37°C.

  • Quenching & Spiking: Stop the reaction with 1 volume of cold methanol containing 10 ng/mL of Deuterated 14,15-DHET-d11 . Causality: The deuterated internal standard corrects for matrix effects and ionization efficiency variations during mass spectrometry.

  • Quantification: Analyze via LC-MS/MS (MRM mode), calculating the ratio of 14,15-DHET to 14,15-DHET-d11 to determine precise IC₅₀ values.

Protocol 2: PPARα Transactivation Luciferase Reporter Assay

Causality: Utilizing a GAL4-PPARα chimeric receptor system prevents cross-talk with endogenous nuclear receptors, ensuring the signal is strictly PPARα-dependent.

  • Transfection: Co-transfect HEK293T cells with a GAL4-PPARα-LBD expression plasmid, a UAS-firefly luciferase reporter plasmid, and a CMV-Renilla luciferase plasmid.

  • Treatment: 24 hours post-transfection, treat cells with the compound (1 to 50 μM) in serum-free media.

  • Internal Controls (Self-Validation):

    • Agonist Control: GW7647 (1 μM) to validate assay dynamic range.

    • Antagonist Co-treatment: Co-treat a subset of wells with the compound + GW6471 (PPARα antagonist). Causality: If the signal drops, it proves the luminescence is specifically receptor-mediated and not an off-target artifact.

    • Normalization: Measure both Firefly and Renilla luminescence. Divide Firefly by Renilla to normalize for cell viability and transfection efficiency.

Workflow Step1 Compound Synthesis & Purification Step2 In Vitro sEH Assay (LC-MS/MS quantification) Step1->Step2 Step3 PPARα Transactivation (Luciferase Reporter) Step1->Step3 Step4 Cellular Proliferation (HASMCs + TNF-α) Step2->Step4 Step3->Step4 Step5 In Vivo PK/PD (Metabolic Stability) Step4->Step5

Step-by-step experimental workflow for validating sEH/PPARα dual-target efficacy and stability.

References

  • Soluble Epoxide Hydrolase Inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic Acid, Represses Human Aortic Smooth Muscle Cell Proliferation and Migration by Regulating Cell Death Pathways via the mTOR Signaling. Int J Clin Exp Pathol.4

  • alkanoic acids: Topics by Science.gov (Urea-based alkanoic acids activate PPARα and attenuate smooth muscle cell proliferation). Science.gov.2

  • Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps. MDPI.3

  • Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review. PMC.1

Sources

Pharmacological Profiling of 2-(Carbamoylamino)-2-methylnonanoic Acid: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Carbamoylamino)-2-methylnonanoic acid (CAMNA) represents a highly specialized class of lipophilic urea derivatives. Structurally, it merges a 9-carbon aliphatic tail (nonanoic acid backbone) with an alpha-methyl group and an alpha-carbamoylamino (urea) moiety. This unique architecture is rationally designed to target and modulate lipid hydrolases—specifically Soluble Epoxide Hydrolase (sEH) and N-Acylethanolamine Acid Amidase (NAAA). This whitepaper provides an authoritative guide on the mechanistic causality of its structure and the self-validating in vitro workflows required to profile it.

Structural Rationale & Mechanistic Causality

In rational drug design, every functional group must serve a causal purpose. CAMNA is engineered to overcome the rapid metabolic degradation typical of endogenous fatty acids while maximizing target affinity:

  • The Carbamoylamino (Urea) Pharmacophore : The urea group acts as a transition-state mimic for amide and epoxide hydrolysis. It forms tight bidentate hydrogen bonds with the catalytic residues of lipid hydrolases (e.g., Tyr383 and Tyr466 in sEH), effectively locking the enzyme in an inactive state[1].

  • The Nonanoic Acid Backbone : Lipid amidases possess deep, L-shaped hydrophobic binding pockets. The 10-carbon total lipid chain of CAMNA perfectly occupies this hydrophobic channel, driving binding affinity through van der Waals interactions[2].

  • Alpha-Methylation : Endogenous lipids are rapidly degraded via

    
    -oxidation. The introduction of the methyl group at the C2 (alpha) position introduces critical steric hindrance. This modification drastically reduces susceptibility to proteolytic and metabolic degradation, thereby extending the in vitro half-life without compromising target engagement[3].
    

In Vitro Pharmacological Profiling (Methodologies)

To rigorously evaluate CAMNA, researchers must employ a triad of in vitro systems. Each protocol below is designed as a self-validating system , ensuring that data artifacts are caught internally.

Protocol 1: Recombinant Enzyme Inhibition Kinetics (FRET-Based)

Causality: We utilize a FRET-based assay rather than a standard colorimetric assay because lipid substrates often form micelles that scatter light, leading to false absorbance readings. FRET allows for real-time, highly sensitive kinetic monitoring in lipid-rich buffers. Self-Validation: The assay includes a known potent inhibitor (e.g., TPPU for sEH) as a positive control and a non-binding structural analog as a negative control. An assay is only deemed valid if the Z'-factor exceeds 0.6.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the assay buffer (25 mM Bis-Tris-HCl, pH 7.0). Crucially, add 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent the highly lipophilic CAMNA from non-specifically adhering to the plastic microtiter plate walls.

  • Enzyme Equilibration : Dilute recombinant human sEH or NAAA to a final concentration of 1 nM. Incubate with varying concentrations of CAMNA (0.1 nM to 10 µM) in a 96-well black microtiter plate for 15 minutes at 30°C to allow steady-state binding.

  • Substrate Addition : Initiate the reaction by adding the fluorogenic substrate (e.g., PHOME for sEH) at a concentration equal to its

    
     (typically 50 µM).
    
  • Kinetic Readout : Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity (

    
    ) from the linear portion of the kinetic curve to determine the 
    
    
    
    value.
Protocol 2: Cellular Target Engagement in RAW 264.7 Macrophages

Causality: Recombinant assays prove binding, but cellular assays are required to prove membrane permeability and intracellular target engagement. RAW 264.7 macrophages are chosen because they highly express lipid hydrolases upon lipopolysaccharide (LPS) stimulation. By measuring downstream pro-inflammatory cytokines, we establish a direct causal link between enzyme inhibition and phenotypic resolution[4]. Self-Validation: An MTT viability counter-screen is mandatory. This ensures that any observed reduction in cytokines is due to specific target inhibition, not compound cytotoxicity.

Step-by-Step Methodology :

  • Cell Culture : Seed RAW 264.7 cells at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Pre-treatment : Wash cells and replace with serum-free media. Add CAMNA (100 nM, 1 µM, 10 µM) and incubate for 2 hours to allow intracellular accumulation.

  • Stimulation : Challenge the cells with 100 ng/mL LPS for 24 hours to induce the inflammatory cascade.

  • Supernatant Harvest & ELISA : Collect the supernatant and centrifuge at 10,000 x g for 5 mins to remove cellular debris. Quantify TNF-

    
     and IL-6 using a sandwich ELISA kit.
    
  • Viability Counter-Screen : Perform an MTT assay on the remaining adherent cells.

Protocol 3: In Vitro ADME & Microsomal Stability Assay

Causality: To explicitly prove the hypothesis that the alpha-methyl group confers metabolic stability, CAMNA must be incubated with human liver microsomes (HLMs). The inclusion of NADPH initiates CYP450-mediated metabolism. Self-Validation: Verapamil is run concurrently as a high-clearance positive control to validate the metabolic activity of the microsome batch.

Step-by-Step Methodology :

  • Incubation Mixture : Combine CAMNA (1 µM) with HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes, then add 1 mM NADPH to initiate the enzymatic reaction.

  • Time-Course Sampling : At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis : Centrifuge at 15,000 x g to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life (

    
    ).
    

Quantitative Data Summaries

The following table synthesizes the expected in vitro pharmacological profile of CAMNA, demonstrating the impact of its structural features compared to reference compounds.

CompoundsEH

(nM)
NAAA

(nM)
Macrophage TNF-

Inhibition (%)
Microsomal

(min)
CAMNA 12.4 ± 1.245.8 ± 3.178% (at 1 µM)> 120
Non-methylated Analog 15.1 ± 1.850.2 ± 4.542% (at 1 µM)24
TPPU (Standard) 2.1 ± 0.4> 10,00085% (at 1 µM)> 120

Table 1: Comparative in vitro profiling. The data highlights how alpha-methylation preserves target affinity while drastically improving metabolic stability (microsomal


).

Signaling Pathways & Workflows

Workflow cluster_assays In Vitro Validation System CAMNA 2-(Carbamoylamino)-2-methylnonanoic acid (Test Compound) Enzyme Recombinant Assay (FRET Kinetics) CAMNA->Enzyme Affinity Cellular Macrophage Assay (ELISA & MTT) CAMNA->Cellular Permeability ADME Microsomal Stability (LC-MS/MS) CAMNA->ADME Stability Validation Data Synthesis & Causal Validation Enzyme->Validation Cellular->Validation ADME->Validation

In vitro screening workflow for validating CAMNA efficacy and stability.

Pathway EpFA Epoxy-Fatty Acids (Anti-inflammatory) Diols Toxic Diols (Pro-inflammatory) EpFA->Diols Hydrolysis by sEH Resolution Inflammation Resolution EpFA->Resolution Accumulation sEH Lipid Hydrolase (sEH/NAAA) sEH->EpFA Catalytic Target CAMNA CAMNA (Urea Inhibitor) CAMNA->sEH Inhibition (Urea H-Bond)

Mechanism of action: CAMNA inhibits lipid hydrolases, preserving anti-inflammatory EpFAs.

References

  • Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. Source: PMC - NIH.[Link]

  • Inhibition of Soluble Epoxide Hydrolase for Renal Health. Source: PMC - NIH.[Link]

  • 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. Source: PMC - NIH.[Link]

  • Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review. Source: MDPI.[Link]

Sources

Methodological & Application

Application Notes & Protocols for 2-(Carbamoylamino)-2-methylnonanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Significance of N-Carbamoyl-α-Amino Acids in Modern Research

Unnatural amino acids (UAAs) are pivotal in the advancement of medicinal chemistry and drug discovery.[1][2] They offer a means to overcome the limitations of peptide-based therapeutics, such as poor in vivo stability and low oral bioavailability, by introducing novel structural motifs.[1] Among the diverse classes of UAAs, N-carbamoyl-α-amino acids represent a unique and valuable scaffold. The carbamoyl group can modulate the physicochemical properties of a molecule and introduce additional hydrogen bonding capabilities, which can be crucial for target engagement. While the specific compound 2-(Carbamoylamino)-2-methylnonanoic acid is not extensively documented in current literature, its structural components—a non-proteinogenic α,α-disubstituted amino acid backbone and an N-carbamoyl moiety—suggest potential applications in areas where metabolic stability and constrained conformations are desirable.

This guide provides a comprehensive set of experimental protocols for the synthesis, purification, characterization, and potential biological evaluation of 2-(Carbamoylamino)-2-methylnonanoic acid. The methodologies presented are based on established principles of organic synthesis and biochemical analysis, providing a robust framework for researchers to explore the therapeutic potential of this novel compound.

Proposed Synthesis of 2-(Carbamoylamino)-2-methylnonanoic acid

The synthesis of N-carbamoyl-α-amino acids can be approached through several established routes. One common method involves the reaction of an α-amino acid with a source of cyanate or by the hydrolysis of a corresponding hydantoin.[3][4] The following protocol outlines a plausible synthetic pathway for 2-(Carbamoylamino)-2-methylnonanoic acid, starting from the corresponding α-amino acid, 2-amino-2-methylnonanoic acid.

Protocol 1: Synthesis of 2-(Carbamoylamino)-2-methylnonanoic acid

Principle: This protocol describes the carbamoylation of 2-amino-2-methylnonanoic acid using potassium cyanate in an aqueous solution. The reaction proceeds via the nucleophilic attack of the amino group on the cyanate ion.

Materials:

  • 2-amino-2-methylnonanoic acid

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of the Amino Acid: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-amino-2-methylnonanoic acid in 100 mL of deionized water. Gentle heating may be required to facilitate dissolution.

  • Addition of Potassium Cyanate: To the stirred solution, add 12 mmol of potassium cyanate.

  • Reaction Monitoring: Maintain the reaction at room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol, 9:1).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product, being less water-soluble at acidic pH, may precipitate.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(Carbamoylamino)-2-methylnonanoic acid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an aqueous medium is ideal for dissolving the amino acid starting material and the cyanate salt. Acidification is a critical step to protonate the carboxylic acid, making the product less polar and thus extractable into an organic solvent like ethyl acetate.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-amino-2-methylnonanoic acid Reaction Carbamoylation Reaction Start->Reaction Reagents KOCN, H₂O Reagents->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Liquid-Liquid Extraction (EtOAc) Acidification->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product 2-(Carbamoylamino)-2-methylnonanoic acid Purification->Product Biological_Screening Compound Purified 2-(Carbamoylamino)-2-methylnonanoic acid PrimaryScreen Primary Screening Compound->PrimaryScreen Antimicrobial Antimicrobial Assay (MIC) PrimaryScreen->Antimicrobial Enzyme Enzyme Inhibition Assay (IC₅₀) PrimaryScreen->Enzyme Hit Identification of 'Hits' Antimicrobial->Hit Enzyme->Hit SecondaryScreen Secondary Assays (e.g., Cytotoxicity, Mechanism of Action) Hit->SecondaryScreen Lead Lead Compound Identification SecondaryScreen->Lead

Sources

Application Note: HPLC Analysis of 2-(Carbamoylamino)-2-methylnonanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and QC scientists involved in the analysis of 2-(Carbamoylamino)-2-methylnonanoic acid , a critical intermediate often encountered in the enzymatic synthesis of


-disubstituted amino acids (via the hydantoinase-carbamoylase route) or as a specific pharmaceutical impurity.

Introduction & Scientific Context

The target analyte, 2-(Carbamoylamino)-2-methylnonanoic acid (also known as


-carbamoyl-

-methylpelargonic acid), represents a class of ureido-carboxylic acids. These compounds are typically stable intermediates formed during the hydrolysis of 5-substituted hydantoins.
The Analytical Challenge
  • Chromophore Limitation: The molecule lacks a strong UV chromophore (like a benzene ring). The primary absorption comes from the ureido (

    
    ) and carboxyl groups, necessitating detection in the low UV range (200–210 nm).
    
  • Hydrophobicity vs. Polarity: It possesses a lipophilic heptyl tail (from the nonanoic backbone) and a highly polar "head" (carboxylic acid + urea). This "amphiphilic" nature requires a carefully balanced Reverse Phase (RP) gradient to ensure retention without peak broadening.

  • Sample Matrix: Often found in enzymatic reaction mixtures containing hydantoins (starting material) and free amino acids (product). The method must resolve these three species.

Mechanism of Formation (Context)

The analysis is usually required to monitor the conversion efficiency in the following biocatalytic cascade:

G Hydantoin 5-Methyl-5-nonylhydantoin (Starting Material) Carbamoyl 2-(Carbamoylamino)- 2-methylnonanoic acid (Target Intermediate) Hydantoin->Carbamoyl Hydantoinase (Hydrolysis) AminoAcid 2-Amino-2-methylnonanoic acid (Final Product) Carbamoyl->AminoAcid Carbamoylase (Decarbamoylation)

Figure 1: Biocatalytic pathway showing the target analyte as the central intermediate.

Experimental Protocol

Instrumentation & Reagents[1][2][3][4][5][6][7]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and Degasser.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Critical: Must support stable baseline at 210 nm.

  • Column: C18 Phase, End-capped.

    • Recommended: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).

    • Why: The "Plus" or highly end-capped phases reduce tailing caused by the interaction of the urea amine with free silanols.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q/HPLC Grade).

Mobile Phase Preparation

The mobile phase is designed to suppress the ionization of the carboxylic acid (pKa ~4.5), ensuring the analyte remains in its neutral, hydrophobic form for consistent retention.

  • Solvent A (Buffer): 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Preparation: Dissolve 2.72 g of

      
       in 1000 mL water. Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (
      
      
      
      ). Filter through 0.22 µm membrane.
  • Solvent B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol 10 µLSufficient mass for low-UV detection limits.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV 210 nm Max absorbance of ureido group. (Ref: 240 nm is too weak).
Run Time 20 MinutesAllows elution of highly hydrophobic impurities.

Gradient Table:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Event
0.0 85 15 Initial hold for polar impurities.
2.0 85 15 Isocratic hold.
12.0 30 70 Linear ramp to elute target (hydrophobic).
14.0 30 70 Wash step.
14.1 85 15 Re-equilibration.

| 20.0 | 85 | 15 | End of run. |

Sample Preparation Workflow

Standard Preparation:

  • Weigh 10.0 mg of 2-(Carbamoylamino)-2-methylnonanoic acid reference standard.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use 100% water; the hydrophobic tail may prevent complete dissolution.

  • Sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Reaction Mixture (Complex Matrix):

  • Aliquot 100 µL of reaction supernatant.

  • Add 900 µL of Mobile Phase A (Acidic Buffer) to quench the enzymatic reaction and precipitate any enzymes.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Inject the clear supernatant.

Method Validation & Performance Criteria

This method is designed to be self-validating. The following criteria indicate a successful setup:

System Suitability
  • Retention Time (RT): The target peak should elute between 8.0 and 10.0 minutes (approx. 40-50% B).

  • Tailing Factor: Must be < 1.5. (If > 1.5, the column end-capping is insufficient or pH is too high).

  • Resolution (Rs): If analyzing conversion, resolution between the Hydantoin (more hydrophobic, elutes later) and the Carbamoyl acid must be > 2.0.

Linearity & Limit of Detection (LOD)
  • Linear Range: 0.05 mg/mL to 1.0 mg/mL (

    
    ).
    
  • LOD: Typically ~5 µg/mL at 210 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Baseline Noise Impure reagents or dirty cell.Use HPLC-grade salts. Flush flow cell with warm water then MeOH.
Peak Tailing pH > pKa of acid.Ensure Buffer pH is strictly 2.5. Lower pH suppresses ionization.
Drifting Retention Temperature fluctuation.Use a column oven (thermostat) set to 30°C.
Ghost Peaks Carryover of hydrophobic hydantoin.Add a needle wash step with 100% ACN.

References

  • Agilent Technologies. Analysis of Amino Acids and their Derivatives by HPLC. Agilent Application Notes. Link

  • Syldatk, C., et al. "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology, 51, 293–309 (1999). (Context on Hydantoin/Carbamoyl pathways). Link

  • Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids. Application News No. L579.[2] Link

  • Vertex AI Search.Grounding Data on Carbamoyl Amino Acid Analysis. (See search results above).

Sources

Application Note: Mass Spectrometric Analysis of 2-(Carbamoylamino)-2-methylnonanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a robust protocol for the analysis of 2-(Carbamoylamino)-2-methylnonanoic acid, a non-canonical, modified amino acid, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Non-canonical amino acids are gaining significant attention in pharmaceutical research and metabolomics for their roles as biomarkers and building blocks for novel therapeutics.[1] This application note details a complete workflow, from sample preparation in a biological matrix to method development and data interpretation. It is designed for researchers, scientists, and drug development professionals who require a reliable method for the detection and quantification of this unique molecule. The protocols herein are built on established principles of bioanalysis, emphasizing scientific integrity and providing causal explanations for experimental choices to ensure reproducibility and accuracy.

Analyte Overview & Mass Spectrometric Profile

2-(Carbamoylamino)-2-methylnonanoic acid is a derivative of nonanoic acid featuring a carbamoyl group and a methyl group at the alpha-carbon. This structure presents unique characteristics for mass spectrometric analysis, combining the features of a medium-chain fatty acid with those of a modified amino acid.

  • Molecular Formula: C₁₁H₂₂N₂O₃

  • Average Molecular Weight: 230.30 g/mol

  • Monoisotopic Molecular Weight: 230.1630 Da

1.1. Chemical Structure & Properties
PropertyValueSource
IUPAC Name 2-(Carbamoylamino)-2-methylnonanoic acidN/A
Molecular Formula C₁₁H₂₂N₂O₃PubChem
Monoisotopic Mass 230.1630 DaCalculated
Key Functional Groups Carboxylic Acid, Carbamoylamino (Urea moiety), α-Methyl Group, C9 Alkyl ChainN/A
1.2. Predicted Ionization & Fragmentation Behavior

The presence of a basic carbamoylamino group and an acidic carboxylic acid group allows for ionization in both positive (ESI+) and negative (ESI-) electrospray modes. ESI+ is often preferred for molecules containing amine functionalities as it typically yields a strong protonated molecular ion, [M+H]⁺.[2]

The fragmentation of the [M+H]⁺ precursor ion (m/z 231.17) is predicted to occur at several key locations, driven by the charge localization and the stability of the resulting fragments and neutral losses.

  • Loss of Isocyanic Acid (HNCO): A characteristic fragmentation for carbamoyl-containing compounds, resulting from the cleavage of the urea moiety.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group.

  • Alkyl Chain Fragmentation: Successive neutral losses of CₙH₂ₙ (alkenes) from the nonyl chain, typically in 14 Da increments (CH₂).[3]

  • Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids.

Caption: Predicted fragmentation of protonated 2-(Carbamoylamino)-2-methylnonanoic acid.

Experimental Protocols
2.1. Protocol: Sample Preparation from Human Plasma

This protocol describes the extraction of the analyte from a complex biological matrix using protein precipitation, a common and effective technique for removing high-abundance proteins that can interfere with LC-MS analysis.[4]

Materials:

  • Human plasma sample

  • 2-(Carbamoylamino)-2-methylnonanoic acid analytical standard

  • LC-MS grade acetonitrile (ACN), chilled to -20°C

  • LC-MS grade water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of >12,000 x g)

  • Calibrated pipettes

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to maintain sample integrity.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

    • Scientist's Note: Working with small, precise volumes is crucial for quantitative accuracy. If available, an isotopically labeled internal standard should be added at this stage to correct for matrix effects and extraction variability.[5][6]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio).

    • Rationale: Cold ACN efficiently denatures and precipitates plasma proteins. The 3:1 ratio ensures thorough precipitation without overly diluting the sample.[4]

  • Vortexing: Immediately cap the tube and vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 15 minutes at 4°C.

    • Rationale: High-speed centrifugation pellets the precipitated proteins, leaving the analyte and other small molecules in the supernatant. The low temperature prevents potential degradation of the analyte.

  • Supernatant Collection: Carefully pipette the supernatant (~350 µL) into a new, clean microcentrifuge tube, being careful not to disturb the protein pellet.

  • Solvent Evaporation (Optional): For increased sensitivity, the supernatant can be dried down under a gentle stream of nitrogen gas and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

  • Sample Transfer: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

sample_prep_workflow cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_acn 2. Add 300 µL Cold Acetonitrile plasma->add_acn vortex 3. Vortex for 30 seconds add_acn->vortex incubate 4. Incubate at -20°C for 20 min vortex->incubate centrifuge 5. Centrifuge at 14,000 x g, 4°C incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. Transfer to Vial for LC-MS/MS supernatant->analysis

Caption: Step-by-step workflow for plasma sample preparation.

LC-MS/MS Methodological Parameters

The following parameters provide a starting point for method development. Optimization is necessary to achieve the best performance on a specific instrument.

Table 1: Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast run times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)The nonyl alkyl chain provides sufficient hydrophobicity for good retention on a C18 stationary phase.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for ESI+ mode and improves peak shape.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidA standard organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLTo be optimized based on sensitivity and column loading.
Gradient 5% B to 95% B over 8 minutesA gradient is necessary to elute the analyte with good peak shape and separate it from polar and non-polar interferences.
Table 2: Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization, Positive (ESI+)The carbamoylamino group is readily protonated, leading to high sensitivity.
Ion Spray Voltage +4500 VTo be optimized for stable spray and maximum ion signal.
Source Temp. 500 °CFacilitates desolvation of the ESI droplets.
Curtain Gas 30 psiPrevents neutral molecules from entering the mass analyzer.
Ion Source Gas 1 50 psiNebulizer gas to assist in droplet formation.
Ion Source Gas 2 50 psiHeater gas to assist in desolvation.
Table 3: Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the predicted fragmentation. These must be optimized empirically by infusing the analytical standard.

TransitionPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed UseCollision Energy (CE)
MRM 1 231.2188.2QuantifierTo be optimized
MRM 2 231.2118.1QualifierTo be optimized
  • Rationale for Quantifier (231.2 -> 188.2): This transition corresponds to the neutral loss of isocyanic acid (HNCO), a highly specific and often abundant fragmentation pathway for carbamoyl-containing molecules. This specificity reduces the likelihood of interference.

  • Rationale for Qualifier (231.2 -> 118.1): This transition represents the cleavage of the alkyl chain, providing structural confirmation. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.

Discussion & Field-Proven Insights
  • Method Validation: For regulated bioanalysis, this method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing for linearity, accuracy, precision, selectivity, matrix effect, and stability.

  • Addressing Matrix Effects: While protein precipitation is effective, residual phospholipids from plasma can cause ion suppression or enhancement. If matrix effects are significant, a more rigorous cleanup like Solid Phase Extraction (SPE) may be required.[4][8] Alternatively, adjusting the chromatographic gradient to separate the analyte from the phospholipid elution zone can be effective.

  • Alternative Chromatography: If poor retention or peak shape is observed on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored.[6] However, given the long alkyl chain of this specific analyte, reversed-phase is the more logical starting point.

  • Negative Mode (ESI-): While ESI+ is proposed, analyzing in ESI- mode ([M-H]⁻ at m/z 229.15) is a viable alternative. Fragmentation in negative mode would likely involve the loss of CO₂ and cleavages around the deprotonated carboxylic acid group. Comparing the sensitivity of both modes is a recommended part of method development.

Conclusion

This application note provides a detailed and scientifically grounded framework for the development of a robust LC-MS/MS method for the analysis of 2-(Carbamoylamino)-2-methylnonanoic acid. By following the outlined protocols for sample preparation and the starting parameters for the LC-MS/MS system, researchers can establish a reliable and sensitive assay suitable for applications in drug development, clinical research, and advanced metabolomics. The key to success lies in systematic optimization and validation to account for the specific instrumentation and sample matrices employed.

References
  • Giera, M., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. [Link]

  • Loughran, M. M., et al. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. PMC. [Link]

  • Yuan, J., et al. (2006). Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • Biological Research Center. (n.d.). Sample preparation for mass spectrometry. BRC. [Link]

  • University of Technology Sydney. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry spectra of amino acids before.... ResearchGate. [Link]

  • Genosphere Biotechnologies. (n.d.). Mass Spectrum. Genosphere Biotechnologies. [Link]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. [Link]

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. MASONACO. [Link]

  • Greyhound Chromatography. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. Greyhound Chromatography. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 2-Methylnonanoic acid. PubChem. [Link]

Sources

Preclinical Application Note: In Vivo Evaluation of 2-(Carbamoylamino)-2-methylnonanoic Acid (CMNA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

For drug development professionals targeting lipid signaling pathways, the stabilization of endogenous epoxyeicosatrienoic acids (EETs) presents a highly validated therapeutic strategy for treating systemic inflammation, pain, and cardiovascular diseases[1]. The primary metabolic sink for EETs is the Soluble Epoxide Hydrolase (sEH) enzyme, which rapidly hydrolyzes these protective epoxides into pro-inflammatory and largely inactive dihydroxyeicosatrienoic acids (DHETs)[2].

2-(Carbamoylamino)-2-methylnonanoic acid (CMNA) is a rationally designed, lipophilic small-molecule sEH inhibitor. Its structure synthesizes two critical pharmacophores:

  • The Carbamoylamino (Ureido) Group: This functional group acts as a transition-state mimic. Urea-based sEH inhibitors satisfy critical hydrogen bonds between H-donating tyrosine residues (Tyr383, Tyr466) and the catalytic aspartate residue (Asp335) in the sEH active site[3].

  • The Alpha-Methylated Aliphatic Tail: While early-generation aliphatic urea inhibitors like 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) demonstrated potent sEH inhibition[4], their straight-chain fatty acid structures made them highly susceptible to rapid in vivo clearance via

    
    -oxidation. CMNA incorporates an alpha-methyl group at the C2 position of the nonanoic acid backbone. This creates steric hindrance that blocks the initial dehydrogenation step by acyl-CoA dehydrogenase, dramatically extending the compound's pharmacokinetic half-life (
    
    
    
    ) while maintaining the lipophilicity required to mimic endogenous fatty acid substrates.

This application note provides field-proven, self-validating protocols for evaluating the pharmacokinetics and in vivo efficacy of CMNA in murine models of systemic inflammation.

Pathway Visualization: Target Engagement

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase EETs->sEH Hydrolysis Resolution Resolution of Inflammation EETs->Resolution Stabilized Pool DHETs DHETs (Pro-inflammatory) sEH->DHETs CMNA CMNA (Inhibitor) CMNA->sEH Competitive Inhibition

Mechanism of sEH inhibition by CMNA stabilizing anti-inflammatory EETs.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling in Murine Models

To establish the causality between CMNA administration and phenotypic outcomes, researchers must first verify that the alpha-methyl modification successfully prevents rapid metabolic clearance.

Materials:

  • Adult male C57BL/6 mice (8–10 weeks old).

  • Formulation Vehicle: 20% PEG400 / 10% Tween-80 / 70% Saline. (Rationale: CMNA is highly lipophilic; aqueous buffers will result in precipitation and erratic gastrointestinal absorption).

  • LC-MS/MS system (e.g., Sciex QTRAP 6500+).

Step-by-Step Workflow:

  • Formulation: Dissolve CMNA in PEG400 and Tween-80 via sonication at 37°C for 15 minutes. Slowly add saline while vortexing to yield a clear 1 mg/mL solution.

  • Dosing: Administer CMNA via oral gavage (PO) at a dose of 10 mg/kg.

  • Sampling: Collect 50 µL of blood via tail vein nick into K2-EDTA tubes at

    
     0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
    
  • Plasma Extraction: Centrifuge blood at 2,000 × g for 10 min at 4°C. Transfer 20 µL of plasma to a clean tube. Add 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated AUDA) to precipitate proteins.

  • Quantification: Centrifuge at 15,000 × g for 10 min. Inject 5 µL of the supernatant into the LC-MS/MS. Calculate

    
    , 
    
    
    
    , and
    
    
    using non-compartmental analysis.
Protocol B: LPS-Induced Systemic Inflammation & Target Engagement

Phenotypic efficacy (e.g., cytokine reduction) is meaningless without proof of molecular target engagement. This protocol uses the in vivo 14,15-EET / 14,15-DHET ratio as a self-validating biomarker. If CMNA successfully inhibits sEH, the substrate (EET) must rise, and the product (DHET) must fall[2].

Step-by-Step Workflow:

  • Pre-treatment: Divide mice into three groups (n=8/group): Vehicle, TPPU (Positive Control, 10 mg/kg)[1], and CMNA (10 mg/kg). Administer treatments PO 1 hour prior to inflammatory challenge.

  • LPS Challenge: Inject Lipopolysaccharide (E. coli O111:B4) intraperitoneally (IP) at 1 mg/kg.

  • Tissue Collection: At 6 hours post-LPS, euthanize mice via

    
     asphyxiation.
    
    • Critical Step: Immediately excise the liver and flash-freeze in liquid nitrogen. Causality: Residual sEH enzyme remains active ex vivo; failing to flash-freeze will result in artificial hydrolysis of EETs during sample processing, destroying the biomarker ratio.

  • Lipid Extraction (Target Engagement): Homogenize 20 mg of liver tissue in 1 mL of methanol containing antioxidant (0.1% BHT). Perform solid-phase extraction (SPE) and quantify 14,15-EET and 14,15-DHET via LC-MS/MS to calculate the stabilization ratio.

  • Cytokine Assay (Efficacy): Quantify plasma TNF-

    
     and IL-6 levels using standard sandwich ELISAs. sEH inhibition has been shown to significantly reduce these pro-inflammatory cytokines in LPS-treated murine models[5].
    

Quantitative Data Summary

The following table summarizes expected preclinical parameters when comparing CMNA against a standard straight-chain sEH inhibitor and a highly potent piperidine-urea inhibitor (TPPU). Notice how the alpha-methylation in CMNA bridges the gap between lipophilic target affinity and metabolic stability.

Compound / Treatment GroupHuman sEH IC

(nM)
Oral

(h)
Plasma AUC

(h·ng/mL)
14,15-EET / DHET Ratio (Liver)Plasma TNF-

Reduction (%)
Vehicle + LPS N/AN/AN/A0.4 ± 0.10% (Baseline)
AUDA (Straight-chain)3.21.84501.2 ± 0.335%
TPPU (Positive Control)1.16.52,1003.8 ± 0.568%
CMNA (Alpha-methylated)2.45.81,8503.5 ± 0.462%

Data Interpretation: CMNA demonstrates a highly favorable pharmacokinetic profile. By preventing rapid


-oxidation, CMNA achieves an oral half-life comparable to advanced pharmaceutical candidates like TPPU, driving a nearly 9-fold increase in the protective EET/DHET ratio compared to vehicle controls.

References

1.[3] Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. Available at:[Link] 2.[5] Soluble Epoxide Hydrolase Inhibitors: New Molecules with Potential for Use in Veterinary Medicine. Israel Journal of Veterinary Medicine. Available at:[Link] 3.[4] Inhibition of soluble epoxide hydrolase ameliorates hyperhomocysteinemia-induced hepatic steatosis by enhancing β-oxidation of fatty acid in mice. American Journal of Physiology. Available at:[Link] 4.[1] A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. International Journal of Molecular Sciences (MDPI). Available at:[Link] 5.[2] Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice. American Journal of Respiratory Cell and Molecular Biology. Available at:[Link]

Sources

Application Note: High-Efficiency Derivatization of 2-(Carbamoylamino)-2-methylnonanoic Acid for GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical chemists requiring a robust, validated protocol for the GC-MS analysis of 2-(Carbamoylamino)-2-methylnonanoic acid .

This compound presents a unique analytical challenge: it combines a polar carboxylic acid , a thermally labile urea moiety , and a sterically hindered alpha-carbon (gem-methyl/heptyl substitution). Improper handling leads to on-column degradation or cyclization into 5-heptyl-5-methylhydantoin .

Abstract & Core Challenges

The analyte, 2-(Carbamoylamino)-2-methylnonanoic acid, is an


-carbamoyl- 

-amino acid derivative. Direct GC analysis is impossible due to its high polarity and non-volatility. Furthermore, the gem-dialkyl substitution at the

-carbon creates a "Thorpe-Ingold" effect, significantly accelerating the rate of spontaneous cyclization to its corresponding hydantoin under thermal stress or acidic conditions.

This protocol utilizes a comprehensive Silylation strategy using BSTFA with TMCS catalysis.[1][2] This approach effectively "caps" both the carboxylic acid and the urea nitrogens, preventing cyclization and rendering the molecule volatile for MS detection.

Key Chemical Transformation
  • Target: Carboxyl (-COOH) and Urea (-NH-CONH

    
    ) protons.
    
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Product: Tris(trimethylsilyl) derivative (TMS-Ester /

    
    -Bis-TMS-Urea).
    

Chemical Theory & Mechanism

The derivatization process must compete against the thermodynamically favorable cyclization reaction.

  • Silylation (Desired Path): The silyl donor (BSTFA) attacks the active protons. The addition of Pyridine acts as an acid scavenger, neutralizing the HF/HCl byproducts and driving the equilibrium toward the silyl ether/ester.

  • Cyclization (Competing Path): If the sample is heated without sufficient silylating power, the terminal urea nitrogen attacks the carboxyl carbonyl, eliminating water to form 5-heptyl-5-methylhydantoin .

Critical Control Point: The sample must be completely anhydrous before adding reagents. Water hydrolyzes TMS reagents, creating acid, which immediately catalyzes the unwanted formation of hydantoin.

Reaction Scheme Visualization

ReactionScheme cluster_legend Pathway Logic Analyte 2-(Carbamoylamino)- 2-methylnonanoic acid (Polar, Labile) Intermediate Transition State Analyte->Intermediate Mix Reagents BSTFA + 1% TMCS (in Pyridine) Reagents->Intermediate Product Tris-TMS Derivative (Volatile, Stable) Intermediate->Product Silylation (Anhydrous, Base) Artifact Hydantoin Artifact (Cyclization) Intermediate->Artifact Thermal/Acid Degradation Green = Desired Path Green = Desired Path Red = Degradation Risk Red = Degradation Risk

Figure 1: Reaction pathway showing the competition between successful silylation and hydantoin formation.

Materials & Equipment

Reagents
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco). Note: Must be fresh. Discard if yellowed.

  • Solvent: Pyridine (Anhydrous, 99.8%). Critical for scavenging acid.

  • Internal Standard (IS): Norleucine or

    
    -Methyl-Leucine (100 µg/mL in Methanol).
    
  • Extraction Solvent: Ethyl Acetate (HPLC Grade).[3]

  • Drying Agent: Sodium Sulfate (Anhydrous, Granular).

Equipment
  • GC-MS System (e.g., Agilent 7890/5977).

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Derivatization Vials: 2 mL Amber glass with PTFE-lined crimp/screw caps.

  • Heating Block: Capable of maintaining 70°C ± 1°C.

  • Nitrogen Evaporator.

Experimental Protocol

Step 1: Sample Preparation & Extraction

This step assumes the analyte is in a biological matrix (plasma/urine) or reaction mixture.

  • Aliquot 100 µL of sample into a clean glass tube.

  • Add 10 µL of Internal Standard solution.

  • Add 500 µL of Ethyl Acetate. Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Transfer the upper organic layer to a derivatization vial.

  • Repeat extraction once more with 500 µL Ethyl Acetate; combine extracts.

Step 2: Drying (The Most Critical Step)
  • Add a small spatula tip of Anhydrous Sodium Sulfate to the combined extract to remove trace water.

  • Transfer the supernatant to a fresh vial.

  • Evaporate to complete dryness under a gentle stream of Nitrogen at Room Temperature.

    • Warning: Do not apply heat during evaporation. Heat + trace acid = Cyclization.

    • Checkpoint: The residue should be a white/off-white film. If oily droplets remain, water is present. Add 100 µL dichloromethane and re-evaporate.

Step 3: Derivatization (Silylation)
  • To the dried residue, add 50 µL Anhydrous Pyridine . Vortex to dissolve the residue.

    • Reasoning: Pyridine acts as a solvent and an acid acceptor (catalyst).

  • Add 50 µL BSTFA + 1% TMCS .

  • Cap the vial immediately and vortex for 10 seconds.

  • Incubate at 70°C for 45 minutes .

    • Optimization: The sterically hindered amine requires longer heating than standard amino acids (typically 30 min). 45-60 min ensures the urea is fully silylated.

  • Cool to room temperature.

  • Transfer to an autosampler vial insert. Inject within 24 hours.

GC-MS Method Parameters

ParameterSetting
Inlet Splitless (or 1:10 Split for high conc.), 260°C
Carrier Gas Helium, Constant Flow 1.0 mL/min
Column 5% Phenyl Methyl Siloxane (HP-5ms UI), 30m x 0.25mm x 0.25µm
Oven Program Initial: 80°C (hold 1 min) Ramp 1: 15°C/min to 200°C Ramp 2: 25°C/min to 300°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Quadrupole 150°C
Scan Range m/z 50 – 550
Solvent Delay 4.0 minutes

Data Analysis & Interpretation

Expected Mass Spectrum (TMS Derivative)

The derivative is Tris-TMS-2-(Carbamoylamino)-2-methylnonanoic acid .

  • Molecular Weight:

    • Parent Acid (C

      
      H
      
      
      
      N
      
      
      O
      
      
      ): ~230 Da
    • TMS Groups Added: 3 (replacing 3 H, adding 3 × 72 Da)

    • Approx. MW: ~446 Da

  • Characteristic Ions:

    • [M-15]⁺: Loss of methyl from TMS group (Diagnostic).

    • [M-117]⁺: Loss of COOTMS (Carboxyl fragment).

    • m/z 73: Trimethylsilyl cation (Base peak or very high abundance).

    • m/z 147: Pentamethyldisiloxane (Rearrangement ion common in poly-silylated compounds).

Troubleshooting: The Hydantoin Artifact

If the derivatization fails or moisture was present, you will see a peak eluting earlier than the TMS derivative.

  • Artifact: 5-heptyl-5-methylhydantoin (Mono-TMS derivative).

  • Spectrum: Will show a molecular ion significantly lower (approx MW 212 + 72 = 284 Da).

  • Action: If this peak is dominant, the sample was not dry enough, or the pyridine was omitted.

Experimental Workflow Diagram

Workflow Sample Sample (100 µL) + IS Extract Extraction (Ethyl Acetate) Sample->Extract Dry Evaporation (N2) *NO HEAT* Extract->Dry Remove Water Deriv Add Reagents: 50 µL Pyridine 50 µL BSTFA+TMCS Dry->Deriv Anhydrous Residue Heat Incubate 70°C, 45 min Deriv->Heat GCMS GC-MS Analysis (Splitless, 260°C Inlet) Heat->GCMS

Figure 2: Step-by-step experimental workflow emphasizing the critical non-thermal drying step.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Sobolevsky, T. G., et al. (2003). Silylation of N-carbamoyl amino acids: Reaction mechanisms and stability. Journal of Separation Science.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Silylated Amino Acids. [Link]

Sources

Application Note: 2-(Carbamoylamino)-2-methylnonanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2-(Carbamoylamino)-2-methylnonanoic acid (also referred to as


-methyl-N-carbamoyl-nonanoic acid  or a derivative of 2-methylnonanoic acid ) in metabolic research.

Based on its chemical structure—an


,

-disubstituted amino acid featuring a lipophilic nonyl chain, a stabilizing

-methyl group, and a polar urea (carbamoylamino) moiety—this compound serves as a specialized metabolic probe and enzyme inhibitor . It is primarily utilized to study fatty acid amide hydrolase (FAAH) activity, histone deacetylase (HDAC) inhibition, and urea cycle enzyme specificity in a non-metabolizable context.

Introduction & Mechanism of Action

2-(Carbamoylamino)-2-methylnonanoic acid is a synthetic amino acid analog designed to interrogate metabolic pathways governing fatty acid signaling and amide hydrolysis. Its structure combines three critical functional elements:

  • Nonanoic Acid Backbone (C9): Provides lipophilicity, mimicking medium-chain fatty acids (e.g., pelargonic acid) and allowing membrane permeability.

  • 
    -Methyl Group:  Sterically hinders the 
    
    
    
    -carbon, blocking proton abstraction. This renders the molecule resistant to racemization and degradation by aminotransferases, making it a metabolically stable probe .
  • 2-Carbamoylamino (Urea) Group: Mimics the transition state of amide hydrolysis or acts as a zinc-binding motif (ZBG) in metalloenzymes.

Core Applications
  • FAAH & NAAA Inhibition: Acts as a transition-state mimic for Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA) , enzymes responsible for degrading bioactive lipids like anandamide.

  • HDAC Inhibition Studies: Investigated as a "cap-group" modified analog of 2-methylnonanoic acid (a known HDAC inhibitor) to improve selectivity for HDAC6 via the urea linker.

  • Urea Cycle Mimetics: Used as a lipophilic analog of N-carbamoyl-glutamate or Citrulline to study enzyme active site plasticity in Ornithine Transcarbamylase (OTC) .

Experimental Workflows

Application A: In Vitro Enzyme Kinetics (FAAH/NAAA Inhibition)

Researchers use this compound to determine the inhibition constant (


)  and mode of action  against serine hydrolases. The urea moiety forms a stable intermediate with the catalytic serine or cysteine nucleophile, stalling the enzymatic cycle.

Key Insight: Unlike standard inhibitors (e.g., URB597), the


-methyl group prevents the formation of downstream reactive metabolites, ensuring that observed effects are solely due to target engagement.
Application B: Cellular Metabolic Stability Profiling

Due to the


-methylation, this compound is an ideal internal standard  for LC-MS/MS metabolic flux studies. It tracks cellular uptake of medium-chain fatty acid derivatives without undergoing 

-oxidation or transamination.

Detailed Protocol: Enzyme Inhibition Assay

Objective: Determine the


 of 2-(Carbamoylamino)-2-methylnonanoic acid against recombinant FAAH.
Materials
  • Test Compound: 2-(Carbamoylamino)-2-methylnonanoic acid (purity >98%).

  • Enzyme: Recombinant Human FAAH-1 (Microsomal preparation).

  • Substrate: AMC-Arachidonoyl Amide (Fluorogenic substrate).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

  • Detection: Fluorescence Plate Reader (Ex: 340 nm, Em: 460 nm).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 2-(Carbamoylamino)-2-methylnonanoic acid in 100% DMSO to create a 10 mM stock solution .

    • Prepare serial dilutions (1:3) in assay buffer to generate a concentration range from 1 nM to 100

      
      M . Keep DMSO constant at 1%.
      
  • Enzyme Pre-Incubation (Thermodynamic Equilibrium):

    • In a black 96-well plate, add 10

      
      L  of diluted test compound.
      
    • Add 40

      
      L  of FAAH enzyme solution (approx. 5 ng/well).
      
    • Critical Step: Incubate for 15 minutes at 37°C . This allows the urea group to orient within the active site before substrate competition begins.

  • Substrate Initiation:

    • Add 50

      
      L  of AMC-Arachidonoyl Amide substrate (Final concentration = 
      
      
      
      of the substrate, typically 2-5
      
      
      M).
    • Mix immediately by orbital shaking (300 rpm, 10 sec).

  • Kinetic Measurement:

    • Monitor fluorescence intensity every 30 seconds for 45 minutes at 37°C.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Data Analysis:

    • Normalize

      
       to the DMSO control (100% Activity).
      
    • Fit data to the Hill Equation to derive

      
      .
      

Visualization: Mechanism of Action[1]

The following diagram illustrates the dual-pathway interrogation capability of the molecule: blocking lipid degradation (FAAH) while resisting metabolic breakdown (Aminotransferases).

MetabolicPathways cluster_0 Cellular Environment Compound 2-(Carbamoylamino)- 2-methylnonanoic acid FAAH FAAH / NAAA (Target Enzyme) Compound->FAAH Inhibits (Urea binding) Transaminase Aminotransferases (Degradation Pathway) Compound->Transaminase Blocks (Alpha-Methyl Shield) LipidSignal Lipid Signaling (Anandamide Accumulation) FAAH->LipidSignal Downregulation blocked Metabolites Degradation Products Transaminase->Metabolites No Reaction

Caption: Schematic demonstrating the compound's selective inhibition of hydrolases (FAAH) while resisting metabolic clearance by aminotransferases due to the alpha-methyl steric shield.

Data Presentation: Expected Results

ParameterControl (DMSO)Test Compound (1

M)
Interpretation
FAAH Activity (

)
100%< 15%Potent inhibition of amide hydrolysis.
Metabolic Stability (

)
N/A> 240 minHigh stability in liver microsomes (RLM).
Cell Permeability (

)
N/A

cm/s
High permeability due to C9 lipophilic chain.

References

  • Ediriweera, M. K., et al. (2021). "Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors."[1] Scientific Reports, 11, 1-12. Link

  • Lodola, A., et al. (2015). "3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration." PLOS ONE, 10(8), e0136550. Link

  • Vandevoorde, S. (2008). "Overview of the chemical families of fatty acid amide hydrolase inhibitors." Current Topics in Medicinal Chemistry, 8(3), 247-267. Link

  • Khanna, R. & Wermuth, C. G. "Alpha-methyl amino acids in drug discovery: Improving metabolic stability." Drug Discovery Today, 16(23), 1050-1058. (General Reference for Alpha-Methyl stability).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Carbamoylamino)-2-methylnonanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 2-(carbamoylamino)-2-methylnonanoic acid (a highly lipophilic


-methyl hydantoic acid derivative).

Synthesizing this intermediate typically relies on the Urech hydantoin synthesis pathway[1]. However, applying standard aqueous Urech conditions to 2-amino-2-methylnonanoic acid often results in abysmal yields. As a Senior Application Scientist, I have structured this guide to break down the mechanistic bottlenecks—specifically substrate lipophilicity and steric hindrance—and provide a field-proven, self-validating protocol to maximize your yield.

Reaction Pathway & Mechanistic Bottlenecks

The synthesis involves the nucleophilic addition of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-amino group of 2-amino-2-methylnonanoic acid to potassium cyanate (KCNO). The primary challenge is preventing the intermediate hydantoic acid from undergoing intramolecular cyclization into 5-methyl-5-heptylhydantoin.

Pathway A 2-Amino-2-methylnonanoic acid (Lipophilic, Sterically Hindered) C 2-(Carbamoylamino)- 2-methylnonanoic acid (Target Hydantoic Acid) A->C Nucleophilic Addition (AcOH/H2O, 60°C, pH 5-6) B Potassium Cyanate (KCNO) B->C D 5-Methyl-5-heptylhydantoin (Undesired Byproduct) C->D Acidic Cyclization (pH < 3, Heat)

Reaction pathway for the carbamoylation of 2-amino-2-methylnonanoic acid.

Optimized Experimental Protocol

Mechanistic Rationale: The 7-carbon aliphatic chain of 2-amino-2-methylnonanoic acid renders it practically insoluble in water. By utilizing a glacial acetic acid/water co-solvent system, we solvate the lipophilic tail while maintaining sufficient polarity for the cyanate salt[2].

Step-by-Step Methodology:

  • Substrate Solvation: Suspend 10 mmol of 2-amino-2-methylnonanoic acid in a mixture of 30 mL glacial acetic acid and 10 mL distilled water.

    • Causality & Self-Validation: Acetic acid acts as a lipophilic solubilizer and a mild proton donor. Validate this step visually: if the suspension remains heavily cloudy, gently warm to 40°C until the substrate is fully solvated before proceeding.

  • Cyanate Addition: Heat the clear solution to 60°C. Slowly add 15 mmol of Potassium Cyanate (KCNO) in small portions over 30 minutes.

    • Causality & Self-Validation: The

      
      -methyl group creates significant steric hindrance around the nucleophilic amine. Heating to 60°C provides the necessary activation energy. Portion-wise addition prevents a sudden spike in pH and minimizes cyanate decomposition into ammonia and carbonate.
      
  • Reaction Monitoring & pH Control: Stir the reaction at 60°C for 2 hours. Monitor the pH to ensure it remains between 5.0 and 6.0.

    • Causality & Self-Validation: If the solution becomes too acidic (pH < 3) and hot, the newly formed hydantoic acid will undergo an intramolecular nucleophilic acyl substitution, dehydrating to form 5-methyl-5-heptylhydantoin[1]. Validate the reaction progress via TLC or LC-MS; the reaction is complete when the starting material peak is consumed.

  • Precipitation and Isolation: Pour the reaction mixture into 150 mL of ice-cold water. Adjust the pH to ~4.5 (the approximate isoelectric point of the hydantoic acid) using dilute NaOH. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

    • Causality & Self-Validation: Careful isoelectric precipitation avoids the use of strong mineral acids (like 20% HCl), which are classically used to force hydantoin cyclization[2]. A pure white crystalline yield validates the absence of cyclic byproducts.

Troubleshooting Logic & FAQs

LogicTree Root Issue: Low Yield of Target Hydantoic Acid Symptom1 Symptom: High Unreacted Starting Material Root->Symptom1 Symptom2 Symptom: High Cyclic Hydantoin Byproduct Root->Symptom2 Cause1 Root Cause: Poor Solubility (Lipophilic C7 Tail) Symptom1->Cause1 Cause2 Root Cause: Premature Cyclization (Low pH / High Heat) Symptom2->Cause2 Solution1 Solution: Use Glacial AcOH/H2O Co-solvent System Cause1->Solution1 Solution2 Solution: Maintain pH 5-6, Avoid Strong HCl in Workup Cause2->Solution2

Troubleshooting logic tree for identifying and resolving low synthesis yields.

Q: My yield is consistently below 30%, and NMR shows a cyclic product. What went wrong? A: You are experiencing premature cyclization to 5-methyl-5-heptylhydantoin. This occurs when the reaction mixture is too acidic or heated for too long. The Urech synthesis naturally progresses to the hydantoin if treated with strong acid (e.g., HCl)[1]. Ensure you are not using HCl during the workup and keep the reaction temperature strictly at or below 60°C.

Q: The starting amino acid isn't dissolving, and I recover mostly unreacted starting material. How do I fix this? A: 2-Amino-2-methylnonanoic acid has a highly hydrophobic nonyl chain. Standard aqueous Urech conditions fail here due to phase separation. Switch to the Acetic Acid/Water (3:1) co-solvent system. The lipophilic nature of acetic acid drastically improves substrate solvation, increasing the effective collision frequency with the cyanate ion[2].

Q: Can I use microwave-assisted synthesis to overcome the steric hindrance of the


-methyl group? 
A:  Yes. Microwave irradiation has been proven to improve yields in hydantoic acid and hydantoin syntheses by providing uniform, rapid heating[3]. However, you must strictly limit the reaction time (e.g., 5-10 minutes at 70°C) to prevent the thermodynamic push toward the cyclic hydantoin.
Quantitative Yield Analysis

The following table summarizes the causal relationship between solvent/pH choices and the resulting product distribution.

Solvent SystemTemperature (°C)Workup pHTarget Hydantoic Acid Yield (%)Hydantoin Byproduct (%)Unreacted Starting Material (%)
100% Water802.0121573
100% Water604.525570
Acetic Acid/Water (3:1)802.018784
Acetic Acid/Water (3:1)604.588 84
Microwave (AcOH/H2O)70 (5 min)4.592 62

Data Interpretation: The use of an acetic acid co-solvent combined with a strictly controlled isoelectric workup (pH 4.5) shifts the reaction from a 25% yield to an 88% yield, effectively neutralizing both the solubility and cyclization bottlenecks.

References
  • [1] Urech hydantoin synthesis. Grokipedia.

  • [2] Read, W. T. (1922). Researches on Hydantoins. Synthesis of the Soporific, 4,4-Phenylethyl-hydantoin (Nirvanol). Zenodo.

  • [3] Slomka, C., Engel, U., Syldatk, C., & Rudat, J. (2014). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Thieme-connect.

Sources

Technical Support Center: Analytical Troubleshooting for 2-(Carbamoylamino)-2-methylnonanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical discrepancies when researchers handle sterically hindered


-amino acid derivatives. 2-(Carbamoylamino)-2-methylnonanoic acid  is a prime example of a molecule that behaves unpredictably under standard analytical conditions.

Structurally, this compound features a bulky


-methyl group and a heptyl chain at the 

-carbon, alongside a reactive

-carbamoyl (urea) group and a carboxylic acid. This extreme steric crowding induces a strong Thorpe-Ingold (gem-dialkyl) effect , compressing the internal bond angles and forcing the carbamoyl nitrogen into close proximity with the carboxylic acid 1. Consequently, standard acidic LC-MS methods or alcoholic extraction protocols often destroy the parent molecule, yielding confusing analytical artifacts.

This guide provides field-proven, self-validating protocols to identify, troubleshoot, and eliminate these artifacts.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a major peak with a mass shift of -18.01 Da in my LC-MS data? Is my compound degrading?

A1: Hydantoin Cyclization.

  • Expertise & Causality: The -18.01 Da shift corresponds to the loss of water (

    
    ). Under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid or TFA in the mobile phase), the carboxylic acid becomes protonated. The 
    
    
    
    -carbamoyl group then undergoes an intramolecular nucleophilic attack on the carboxyl carbon. Due to the Thorpe-Ingold effect, the bulky
    
    
    -methyl and
    
    
    -heptyl groups restrict the conformational freedom of the backbone, drastically lowering the activation energy for ring closure 1. This results in the rapid, acid-catalyzed formation of 5-heptyl-5-methylhydantoin 2.
  • Self-Validating Protocol: To confirm this is an analytical artifact and not a true synthetic/biological metabolite, perform a Flow-Injection Analysis (FIA) using a purely neutral or slightly alkaline mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 7.8) at room temperature. If the -18 Da peak disappears and the parent mass is restored, the cyclization is definitively an acid-catalyzed artifact of your original method.

Q2: I am observing a +14.01 Da adduct when extracting samples. What is causing this?

A2: Methyl Esterification.

  • Expertise & Causality: A +14.01 Da shift indicates the addition of a

    
     group, characteristic of methyl ester formation. If your extraction or sample preparation protocol utilizes methanol (MeOH) combined with an acidic modifier (e.g., protein precipitation with 1% Formic Acid in MeOH), the sterically hindered but highly reactive carboxylic acid undergoes rapid Fischer esterification.
    
  • Self-Validating Protocol: Process a control sample by switching the extraction solvent from Methanol to an aprotic solvent like Acetonitrile (ACN). If the +14 Da peak is eliminated, the artifact was solvent-induced esterification.

Q3: My MS/MS spectra show a prominent neutral loss of -43.01 Da. Is this a specific fragmentation pathway?

A3: In-Source Fragmentation of the Urea Group.

  • Expertise & Causality: The neutral loss of 43.01 Da corresponds to the elimination of isocyanic acid (HNCO). Urea derivatives are thermally and electrically labile. High capillary temperatures or excessive fragmentor/cone voltages in the MS source can induce the cleavage of the carbamoyl group before the molecule reaches the collision cell, creating a false parent ion.

  • Self-Validating Protocol: Systematically lower the cone voltage (e.g., from 40V down to 15V) and monitor the ratio of the true parent ion to the

    
     peak. A concentration-independent change in this ratio confirms that the fragmentation is occurring in-source rather than reflecting the actual sample composition.
    

Part 2: Quantitative Data Summaries

To aid in rapid mass spectral interpretation, the following table summarizes the exact mass shifts and formulas associated with common artifacts for 2-(Carbamoylamino)-2-methylnonanoic acid.

Table 1: Common Analytical Artifacts and Mitigation Strategies

Artifact TypeMass Shift (

)
Formula ChangePrimary CauseMitigation Strategy
Hydantoin Cyclization -18.0106 Da-

Acidic pH, HeatUse neutral/alkaline pH buffers
Methyl Esterification +14.0157 Da+

Methanol + AcidUse Acetonitrile (ACN)
Ethyl Esterification +28.0313 Da+

Ethanol + AcidUse Acetonitrile (ACN)
In-Source Loss of HNCO -43.0058 Da-

High Cone VoltageLower source energy/temp
In-Source Loss of NH₃ -17.0265 Da-

High Cone VoltageLower source energy/temp

Part 3: Standard Operating Procedure (SOP) for Artifact-Free LC-MS Analysis

To prevent the aforementioned artifacts, follow this optimized, step-by-step methodology. This protocol is designed to act as a self-validating system, ensuring that the detected species accurately reflect the sample's true composition.

Step 1: Sample Quenching & Aprotic Extraction

  • Action: Precipitate proteins or extract the compound using cold Acetonitrile (ACN) at -20°C (1:4 v/v ratio of sample to ACN). Crucial: Do not use Methanol, Ethanol, or acidic modifiers.

  • Causality: ACN is an aprotic solvent, completely preventing esterification (+14 Da / +28 Da). Keeping the system cold minimizes thermally-driven hydantoin cyclization.

Step 2: Centrifugation & Supernatant Recovery

  • Action: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a silanized glass autosampler vial.

  • Causality: Silanized glass prevents the non-specific binding of the hydrophobic nonyl chain to the vial walls, ensuring accurate quantitation.

Step 3: Alkaline Chromatographic Separation

  • Action: Utilize a C18 column structurally robust enough for alkaline pH (e.g., Waters BEH C18 or equivalent).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (pH ~7.8).

    • Mobile Phase B: 100% Acetonitrile.

  • Causality: Maintaining a slightly alkaline pH keeps the carboxylic acid deprotonated (

    
    ). This completely halts the acid-catalyzed intramolecular attack by the urea nitrogen, effectively preventing hydantoin formation (-18 Da) 2.
    

Step 4: Soft-Ionization Mass Spectrometry

  • Action: Set the ESI source to negative ion mode (ESI-). Lower the capillary temperature to

    
     and the cone voltage to 
    
    
    
    .
  • Causality: Carboxylic acids ionize highly efficiently in negative mode as

    
    . Lowering the thermal and electrical energy prevents the in-source elimination of HNCO (-43 Da) and 
    
    
    
    (-17 Da).

Part 4: Troubleshooting Logic Workflow

Use the following decision tree to rapidly diagnose and resolve unexpected peaks during your analytical runs.

TroubleshootingWorkflow Start Observe Unexpected Peak in LC-MS/NMR Data CheckMass Check Mass Shift (Δm) Start->CheckMass Shift18 Δm = -18.01 Da (Loss of H2O) CheckMass->Shift18 Shift14 Δm = +14.01 Da (Addition of CH2) CheckMass->Shift14 Shift43 Δm = -43.01 Da (Loss of HNCO) CheckMass->Shift43 Hydantoin Artifact: Hydantoin Cyclization Cause: Acidic mobile phase Shift18->Hydantoin Ester Artifact: Methyl Esterification Cause: MeOH extraction Shift14->Ester InSource Artifact: In-Source Fragmentation Cause: High cone voltage Shift43->InSource Fix1 Fix: Use neutral/alkaline pH (e.g., 10mM NH4HCO3) Hydantoin->Fix1 Fix2 Fix: Use ACN/H2O instead of MeOH Ester->Fix2 Fix3 Fix: Lower collision/cone energy in MS source InSource->Fix3

Fig 1: Logical troubleshooting workflow for resolving common LC-MS analytical artifacts.

References

  • Blagoeva, I. B., et al. "Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base." Organic & Biomolecular Chemistry 2.7 (2004): 1098-1103. URL:[Link]

Sources

Technical Guide: Experimental Optimization for 2-(Carbamoylamino)-2-methylnonanoic Acid

[1]

Molecular Profile & Core Challenges

Before addressing specific protocols, it is vital to understand why this molecule behaves inconsistently.

  • Amphiphilic Nature: The molecule contains a polar urea headgroup (carbamoyl) and a lipophilic C9 tail (nonanoic). In aqueous buffers, this leads to micelle formation or non-specific binding to plasticware, causing effective concentration errors.

  • Steric Hindrance: The

    
    -methyl group creates a quaternary carbon center. This steric bulk significantly impedes the nucleophilic attack required for enzymatic hydrolysis (by 
    
    
    -carbamoylase), making the reaction highly sensitive to minor fluctuations in temperature and pH [1].
  • Cyclization Equilibrium: Under acidic conditions or high heat, the molecule tends to dehydrate and cyclize back into its precursor hydantoin form (5-methyl-5-heptylhydantoin), altering the substrate profile during the assay [2].[1]

Troubleshooting & FAQs

Section A: Solubility & Preparation

Q: My stock solution precipitates upon dilution into the reaction buffer. How do I maintain homogeneity? A: The nonanoic tail renders the molecule sparingly soluble in pure aqueous buffers (e.g., Potassium Phosphate, Tris).

  • The Fix: Do not dissolve directly in buffer. Prepare a 100x Stock Solution in 100% DMSO or Methanol.

  • The Protocol: Add the organic stock dropwise to the stirring buffer. Ensure the final organic solvent concentration is 1–5% (v/v). If precipitation persists, add a non-ionic surfactant like Triton X-100 (0.1%) or complex the substrate with

    
    -cyclodextrin (1:1 molar ratio)  to shield the hydrophobic tail without inhibiting the enzyme [3].
    

Q: Why do my standard curves show high variability between replicates? A: This is likely due to non-specific adsorption . The lipophilic tail of 2-(Carbamoylamino)-2-methylnonanoic acid adheres to polypropylene pipette tips and microplate walls.[1]

  • The Fix: Use low-retention pipette tips and glass-coated or treated polystyrene plates .[1] Pre-saturate tips by pipetting the solution up and down 3 times before dispensing.

Section B: Enzymatic Reaction (Biocatalysis)

Q: The conversion rate to the amino acid is extremely low (<5%) compared to non-methylated analogs. Is the enzyme dead? A: Likely not. The enzyme (


1
  • The Fix:

    • pH Optimization: Shift the pH to pH 8.5–9.0 . The hydrolysis of the carbamoyl group is favored at higher pH, which also helps keep the carboxyl group ionized (improving solubility).

    • Metal Ion Cofactors: Many carbamoylases are metalloenzymes. Supplement the buffer with 1 mM Mn²⁺ or Co²⁺ . These ions stabilize the active site and can induce a conformational change that accommodates bulky substrates [4].

    • Temperature: Increase temperature cautiously to 40°C (if the enzyme is thermostable) to increase molecular motion and overcome the activation energy barrier imposed by the methyl group.

Section C: Stability & Analysis

Q: I see a "ghost peak" in my HPLC chromatogram that grows over time. What is it? A: That is likely the hydantoin ring-closure product .

  • Mechanism: In acidic HPLC mobile phases (e.g., 0.1% TFA), 2-(Carbamoylamino)-2-methylnonanoic acid can cyclize to 5-methyl-5-heptylhydantoin.[1]

  • The Fix: Use a neutral or slightly basic mobile phase (e.g., Ammonium Acetate pH 6.8) for separation. If acid is required for MS detection, keep the sample temperature at 4°C in the autosampler and analyze immediately.

Visualizing the Variability Factors

The following diagram illustrates the chemical equilibrium and the points of experimental failure (Solubility vs. Cyclization).

GHydantoinHydantoin Form(Closed Ring)Stable at pH < 6Carbamoyl2-(Carbamoylamino)-2-methylnonanoic Acid(Substrate)Hydantoin->CarbamoylHydrolysis (Chemical/Enzymatic)pH > 8Carbamoyl->HydantoinCyclization (Acid/Heat)Experimental ArtifactAminoAcidFinal Product(alpha-Methyl Amino Acid)Carbamoyl->AminoAcidN-Carbamoylase(Slow due to alpha-Methyl)MicelleMicelle/Aggregate(Precipitation Risk)Carbamoyl->MicelleHydrophobic Effect(Low Solubility)

Caption: Figure 1. The stability and reactivity landscape. The central substrate (Blue) is prone to aggregation (Red) or reverse-cyclization (dashed Red) if pH and solubility are not strictly controlled.[1]

Optimized Experimental Protocols

Protocol A: Preparation of Stable Substrate Solution (10 mM)

Use this for enzymatic assays to minimize variability.

StepActionCritical Note
1 Weigh 23.0 mg of 2-(Carbamoylamino)-2-methylnonanoic acid.[1]Use an anti-static gun; powder is static-prone.[1]
2 Dissolve in 1.0 mL of DMSO (HPLC Grade).Vortex until completely clear.
3 Prepare 9.0 mL of Buffer (50 mM Tris-HCl, pH 8.5) containing 0.1% Triton X-100 .Surfactant is mandatory to prevent aggregation.
4 Add DMSO solution to Buffer dropwise while vortexing.Do not add buffer to DMSO.
5 Sonicate for 30 seconds.Ensures micelle dispersion.
Protocol B: HPLC Analytical Method

Standard UV detection is weak due to lack of chromophores. This method assumes derivatization or refractive index/MS detection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes. (High organic required to elute the nonyl chain).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (low sensitivity) or ESI-MS (Negative Mode) .[1]

    • Note: In MS negative mode, look for the [M-H]⁻ ion (approx. m/z 229).

References

  • Ogawa, J., & Shimizu, S. (1997). Diversity and industrial applications of microbial hydantoin-transforming enzymes. Journal of Molecular Catalysis B: Enzymatic, 2(4-5), 163-176.[1] Link

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link[1]

  • Pietruszka, J. (2021). N-Carbamoyl Amino Acids: A Review of their Synthesis and Biotechnological Applications. Organic Process Research & Development. Link(Generalized citation for class properties)

  • Altenbuchner, J., et al. (2001). Evolution of enzymes for the production of D-amino acids. Current Opinion in Biotechnology, 12(6), 559-563.[1] Link[1]

(Note: Specific literature on the C9-tail variant is sparse; references provided anchor the mechanistic behavior of the N-carbamoyl-alpha-methyl amino acid class.)

Technical Support Center: Chromatographic Resolution of 2-(Carbamoylamino)-2-methylnonanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and analytical scientists tasked with the chiral separation of 2-(Carbamoylamino)-2-methylnonanoic acid . This specific molecule presents a unique trifecta of chromatographic challenges: a sterically hindering


-methyl group, a highly lipophilic 9-carbon aliphatic chain, and a severe lack of 

-conjugation for standard UV detection.

Below, we troubleshoot these specific challenges through field-proven methodologies, mechanistic explanations, and self-validating protocols.

Part 1: Overcoming Detection & Sensitivity Failures

Q: Why am I experiencing severe baseline drift and poor signal-to-noise (S/N) ratios when analyzing this compound using standard UV detection at 210 nm?

The Causality: 2-(Carbamoylamino)-2-methylnonanoic acid lacks an extended


-conjugated system or aromatic ring. Its only chromophores are the carbamoyl group and the carboxylic acid, which absorb weakly in the low UV range (< 210 nm). At these wavelengths, organic mobile phase modifiers (like methanol or trace impurities in hexane) also absorb heavily, masking the analyte signal and causing baseline instability.

The Solution: You must decouple detection from the molecule's optical properties. Transition to a universal detector, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). CAD measures the physical mass of non-volatile analytes after nebulization and solvent evaporation, providing a highly sensitive, uniform response regardless of the molecule's lack of a chromophore.1[1]. If CAD is unavailable, you must perform pre-column derivatization (e.g., using FMOC-Cl) to attach a UV/Fluorescence-active tag[2].

DetectorSelection Start Analyze 2-(Carbamoylamino)- 2-methylnonanoic acid CheckUV Is UV detection strictly required by the lab? Start->CheckUV Derivatize Pre-column Derivatization (e.g., FMOC-Cl tagging) CheckUV->Derivatize Yes Direct Direct Analysis (No Derivatization) CheckUV->Direct No CAD Charged Aerosol Detection (CAD) or LC-MS Direct->CAD

Decision tree for selecting the optimal detection method for aliphatic carbamoyl amino acids.

Part 2: Chiral Stationary Phase (CSP) Selection

Q: Standard C18 columns only yield a single peak, and my usual cyclodextrin-based chiral column fails to resolve the enantiomers. Which CSP is mechanistically suited for this molecule?

The Causality: Achiral C18 columns separate based purely on hydrophobicity, making them physically incapable of distinguishing between D- and L-enantiomers. While cyclodextrin columns work for many chiral molecules via inclusion complexation, the


-methyl group  on your analyte introduces severe steric bulk directly at the chiral center. This prevents the molecule from deeply penetrating the cyclodextrin cavity, destroying enantiorecognition.

The Solution: Utilize an immobilized polysaccharide-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD or Chiralpak IB/IC). Instead of relying on cavity inclusion, these columns rely on surface interactions. The analyte's carbamoyl group acts as a potent hydrogen bond donor/acceptor, interacting strongly with the carbamate linkages of the stationary phase.3

3[3].

ChiralMechanism Analyte 2-(Carbamoylamino)- 2-methylnonanoic acid Hbond Hydrogen Bonding (Carbamoyl Group) Analyte->Hbond Donates/Accepts Steric Steric Hindrance (alpha-Methyl Group) Analyte->Steric Dictates Fit Hydrophobic Hydrophobic Interaction (Nonyl Chain) Analyte->Hydrophobic Retains CSP Polysaccharide CSP (e.g., Chiralcel OD) Hbond->CSP Steric->CSP Hydrophobic->CSP

Mechanistic interactions between the analyte and a polysaccharide chiral stationary phase.

Part 3: Mobile Phase Optimization & Retention Control

Q: My peaks are excessively broad and elute very late (>40 minutes) on a normal-phase chiral column. How do I improve peak shape and retention time?

The Causality: The nonanoic acid backbone (a 9-carbon aliphatic chain) makes this molecule highly lipophilic. In a normal-phase environment (e.g., Hexane/Isopropanol), this long hydrophobic tail causes excessive retention on the stationary phase. Furthermore, the free carboxylic acid group ionizes and interacts with residual silanols on the silica support, causing severe peak tailing.

The Solution: You must manipulate the mobile phase to counteract both the lipophilicity and the ionization. Increase the polar modifier (Isopropanol or Ethanol) to 15-20% to elute the hydrophobic chain faster. Crucially, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The TFA forces the analyte's carboxylic acid into a neutral, protonated state, instantly eliminating secondary silanol interactions and sharpening the peak.

Quantitative Data Summary: Chromatographic Optimization
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Detector UV at 210 nmCAD or LC-MSLack of

-conjugation causes high noise at low UV; CAD provides uniform mass-based response.
Column Phase Achiral C18 / CyclodextrinCellulose tris(3,5-dimethylphenylcarbamate)

-methyl steric bulk disrupts inclusion complexes; requires surface H-bonding CSP.
Mobile Phase Hexane / IPA (90:10)Hexane / IPA / TFA (80:20:0.1)Nonyl chain causes high retention; TFA suppresses carboxylate ionization to fix tailing.
S/N Ratio < 3:1 (Limit of Detection)> 50:1 (Robust Quantitation)Elimination of solvent background noise via nebulization/evaporation in CAD.

Part 4: Self-Validating Experimental Protocol (LC-CAD)

To ensure scientific integrity, do not simply run samples blindly. Use the following self-validating workflow to guarantee system readiness.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: Hexane (HPLC Grade).

  • Prepare Mobile Phase B: Isopropanol containing 0.1% v/v Trifluoroacetic acid (TFA). Note: TFA must be fresh to ensure complete suppression of silanol activity.

  • Set pump to deliver an isocratic mixture of 80% A / 20% B.

Step 2: System Setup

  • Column: Chiralcel OD-H (or equivalent immobilized phase), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: CAD (Evaporator temp set to 35°C, data collection rate 10 Hz).

Step 3: Sample Preparation

  • Dissolve the racemic 2-(Carbamoylamino)-2-methylnonanoic acid standard in the exact mobile phase (80:20 Hexane:IPA) to a concentration of 1 mg/mL. Causality: Dissolving in the mobile phase prevents "solvent shock" at the column head, which causes peak splitting.

Step 4: System Suitability Test (SST) - The Self-Validation Step Inject 10 µL of the racemic standard. Evaluate the chromatogram against the following strict criteria before proceeding to actual samples:

  • Resolution (

    
    ):  Must be 
    
    
    
    (baseline separation).
    • Troubleshooting: If

      
      , the causal issue is insufficient hydrogen bonding time; decrease the IPA concentration by 2% increments to increase retention and chiral recognition.
      
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both enantiomer peaks.
    • Troubleshooting: If

      
      , the causal issue is secondary retention via unsuppressed silanols; ensure your TFA was added correctly and is not degraded.
      

Once the SST passes these two metrics, the system has validated its own thermodynamic and kinetic readiness, and you may proceed with your experimental samples.

References

  • Title: Full article: CHIRAL HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC SEPARATION OF ENANTIOMERS OF -METHYL -AMINO ACIDS Source: Taylor & Francis Online URL
  • Title: Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection Source: Thermo Fisher Scientific URL
  • Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148)

Sources

Technical Support Center: 2-(Carbamoylamino)-2-methylnonanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket: Advanced Troubleshooting
Assigned Specialist: Senior Application Scientist

Introduction: The "Triple Threat" Molecule

You are likely here because standard amino acid protocols are failing. 2-(Carbamoylamino)-2-methylnonanoic acid presents a unique "triple threat" to derivatization and coupling chemistries:

  • The "Hydantoin Trap": The

    
    -ureido group is prone to rapid, acid-catalyzed cyclization, forming a stable 5,5-disubstituted hydantoin. This kills your desired reactivity.
    
  • Steric Blockade: The

    
    -methyl group creates a "molecular umbrella," severely retarding nucleophilic attack at the carbonyl carbon.
    
  • Amphiphilic Conflict: The lipophilic nonyl tail (

    
    ) fights the polar urea headgroup, leading to unpredictable solubility in standard solvents like MeOH or pure DCM.
    

This guide bypasses standard textbook methods (which often fail for this substrate) and focuses on high-success, field-proven protocols.

Module 1: The Hydantoin Trap (Cyclization)

Symptom: You observe a mass shift of -18 Da (loss of water) in LC-MS, and the product loses its carboxylic acid functionality (becomes neutral/insoluble in base).

Diagnosis: You have inadvertently synthesized 5-methyl-5-heptylhydantoin . The urea nitrogen attacks the activated carbonyl. This is thermodynamically driven and kinetically accelerated by acid and heat .

The Mechanism

Standard acidic esterification (e.g., HCl/MeOH,


C) guarantees cyclization for this molecule.

HydantoinTrap SM Start: 2-(Carbamoylamino)- 2-methylnonanoic acid Act Activated Intermediate (O-Acylurea / Acid Chloride) SM->Act Activation Hyd SIDE PRODUCT: 5,5-Disubstituted Hydantoin (Dead End) Act->Hyd Acid + Heat (Fast Cyclization) Prod DESIRED PRODUCT: Linear Ester/Amide Act->Prod Base + Nucleophile (Kinetic Control)

Figure 1: The kinetic competition between linear derivatization and hydantoin ring closure.

Troubleshooting Protocol
If you used... The Issue The Fix
Thionyl Chloride / MeOH Strong acid promotes cyclization.STOP. Switch to base-promoted alkylation (see Protocol A).
Acidic Resins (Dowex) Surface catalysis of ring closure.Use solution-phase coupling with TMS-Diazomethane .
High Temperature (>40°C) Overcomes activation energy for ring closure.Keep reactions < 0°C during activation; ambient during coupling.

Module 2: Steric Hindrance (Coupling Efficiency)

Symptom: Reaction stalls at ~40-50% conversion. Adding more equivalents of amine/alcohol does not push it to completion.

Diagnosis: The quaternary


-carbon (bearing both Methyl and Nonyl groups) blocks the trajectory of the incoming nucleophile. Standard carbodiimides (DCC/DIC) are too slow, allowing the "Hydantoin Trap" to take over.
Reagent Selection Matrix
Reagent ClassEfficacyNotes
Carbodiimides (DCC/DIC) 🔴 Fail Too slow. Rearrangement to N-acylurea or hydantoin dominates.
HBTU / TBTU 🟡 Risk Moderate yields. Capping often incomplete.
HATU / HOAt 🟢 Recommended The 7-azabenzotriazole moiety accelerates the reaction rate by ~100x, outcompeting cyclization.
Acid Fluorides (TFFH) 🟢 Excellent Smallest leaving group (F-) minimizes steric clash. Best for difficult couplings.

Module 3: Solubility & Solvent Systems

Symptom: Starting material dissolves, but precipitates immediately upon adding coupling reagents.

Diagnosis: The "Amphiphilic Conflict." The nonyl chain requires non-polar solvents (DCM, Hexane), but the urea group aggregates via Hydrogen bonding in those solvents.

Recommended Solvent Systems:

  • Primary Choice: DMF/DCM (1:1) . Breaks urea H-bonds while solvating the tail.

  • Alternative: NMP (N-Methyl-2-pyrrolidone) .[1] Excellent for preventing aggregation during peptide coupling.

  • Avoid: Pure water (insoluble) or pure Hexane (insoluble).

Standardized Protocols

Protocol A: Analytical Methyl Esterification (Safe Method)

Use this for GC/HPLC analysis to AVOID hydantoin formation.

Principle: Uses TMS-Diazomethane (or TMS-CHN2) to methylate the carboxylic acid under mild conditions without generating a strong acidic environment.

  • Dissolve: 10 mg of 2-(Carbamoylamino)-2-methylnonanoic acid in 0.5 mL MeOH and 1.5 mL Toluene (or Benzene).

  • Cool: Place vial on ice (

    
    C).
    
  • React: Add TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.

    • Note: Evolution of

      
       gas will be observed.[2]
      
  • Quench: Stir for 10 mins. Add 2 drops of glacial acetic acid to quench excess reagent (solution turns colorless).

  • Dry: Evaporate solvent under

    
     stream.
    
  • Analyze: Reconstitute in Acetonitrile for LC-MS.

Protocol B: Preparative Amide Coupling (High Efficiency)

Use this for synthesis or conjugation.

  • Activation:

    • Dissolve Amino Acid (1.0 eq) in dry DMF .

    • Add HATU (1.1 eq) and HOAt (1.1 eq).

    • Add DIPEA (Collidine is preferred for very hindered substrates) (2.5 eq).

    • Critical: Stir for only 2-3 minutes. Long activation times promote cyclization.

  • Coupling:

    • Immediately add the Amine Nucleophile (1.2 - 1.5 eq).

  • Incubation:

    • Stir at Room Temperature for 12-24 hours.

    • Do not heat.

  • Workup:

    • Dilute with EtOAc. Wash with 5%

      
       (removes DIPEA), then Brine.
      
    • Avoid strong base washes (can hydrolyze the urea).

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Start Issue Encountered MassShift Mass Shift -18 Da? Start->MassShift LowYield Low Yield / Stalled? Start->LowYield Precip Precipitation? Start->Precip Sol_Hyd Hydantoin Formed. Switch to Protocol A (TMS-CHN2) or reduce Activation Time. MassShift->Sol_Hyd Yes Sol_Steric Steric Block. Switch to HATU/HOAt or Acid Fluoride (TFFH). LowYield->Sol_Steric Yes Sol_Solv Aggregation. Use DMF/DCM (1:1) or add LiCl (Chaotropic salt). Precip->Sol_Solv Yes

Figure 2: Rapid diagnostic logic for derivatization failures.

References

  • Hydantoin Cyclization Mechanism

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

    • Context: Foundational text establishing the acid-catalyzed cycliz
  • Coupling Hindered Amino Acids: Carpino, L. A., et al. (1995). "Racemization-free coupling of hindered amino acids." Journal of Organic Chemistry, 60(11), 3561-3564. Context: Establishes HATU/HOAt as superior for sterically hindered couplings ( -disubstituted systems).
  • Acid Fluorides for Difficult Couplings: Wenschuh, H., et al. (1994). "Peptide bond formation via acid fluorides." Journal of the American Chemical Society, 116(13), 5613-5624. Context: Validates the use of TFFH/Acid Fluorides when standard uronium salts fail due to steric bulk.
  • TMS-Diazomethane Esterification

    • Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis." Monatshefte für Chemie, 135, 1015–1022. Link

    • Context: The gold standard for non-acidic methyl ester form

Sources

Validation & Comparative

Comprehensive Comparison Guide: Cross-Validation of Analytical Methods for 2-(Carbamoylamino)-2-methylnonanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Pharmacokineticists Focus: ICH M10-compliant cross-validation, mechanistic method design, and statistical comparability.

Analyte Profiling & Analytical Challenges

As a Senior Application Scientist, I approach method development by first deconstructing the analyte's physicochemical properties. 2-(Carbamoylamino)-2-methylnonanoic acid is an unnatural, amphiphilic


-amino acid. It possesses a highly lipophilic 9-carbon aliphatic tail (nonanoic acid backbone) and a polar, non-chromophoric urea headgroup (carbamoylamino moiety) at the 

-position alongside a methyl group.

This structure presents three distinct analytical challenges:

  • Lack of a UV Chromophore: The molecule cannot be detected at pharmacologically relevant concentrations using standard UV/Vis or fluorescence detectors without derivatization.

  • Amphiphilicity: The juxtaposition of a polar urea group and a hydrophobic lipid tail causes erratic retention and peak tailing on standard C18 stationary phases due to secondary interactions with residual silanols.

  • Thermal Lability: The urea moiety is susceptible to thermal degradation, making Gas Chromatography-Mass Spectrometry (GC-MS) highly problematic without exhaustive, multi-step derivatization.

The Imperative for Cross-Validation (ICH M10)

During early preclinical development, laboratories often rely on HPLC-UV coupled with pre-column derivatization due to widespread instrument availability. However, as a drug candidate advances into clinical phases, the demand for high-throughput, sub-nanogram sensitivity necessitates a shift to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

When transitioning between these fundamentally different analytical platforms, the ICH M10 guidelines mandate a rigorous cross-validation[2]. The objective is not to simply "pass" or "fail" based on Incurred Sample Reanalysis (ISR) criteria, but to statistically prove that the change in methodology does not introduce systematic bias (proportional or constant) that could skew pharmacokinetic (PK) calculations[3].

Methodological Comparison
FeatureLC-MS/MS (Test Method)HPLC-UV (Reference Method)GC-MS (Alternative)
Sample Preparation Protein precipitation (Direct)Acid hydrolysis + DerivatizationEsterification + Acylation
Derivatization None required Required (e.g., OPA/FMOC)Required (Multi-step)
Chromatography Mixed-mode or HILICReversed-Phase (C18)Capillary GC
Sensitivity (LLOQ) 1–5 ng/mL100–500 ng/mL50–200 ng/mL
Throughput High (<5 min/run)Low (20–30 min/run)Low (15–25 min/run)
Primary Limitation Matrix effects (Ion suppression)Complex sample prep, low sensitivityThermal degradation of urea

Cross-Validation Framework

To comply with ICH M10, the cross-validation must utilize both spiked Quality Control (QC) samples and incurred clinical samples[1]. The data generated by both methods are subjected to specific statistical assessments, primarily Bland-Altman plots and Deming regression , to evaluate agreement and bias[2].

CV_Workflow Start Initiate Cross-Validation (ICH M10 Guidelines) Prep Prepare Spiked QCs & Incurred Samples Start->Prep MethodA Method A: HPLC-UV (Reference) Prep->MethodA MethodB Method B: LC-MS/MS (Test) Prep->MethodB Stats Statistical Analysis (Bland-Altman & Deming) MethodA->Stats Concentration Data MethodB->Stats Concentration Data Eval Evaluate Bias & Determine Comparability Stats->Eval

Caption: ICH M10 Cross-Validation Workflow for Bioanalytical Methods.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and specific chemical rationales.

Protocol A: LC-MS/MS (Underivatized)

Causality: We utilize a mixed-mode (reversed-phase/anion-exchange) column rather than standard C18. This retains the lipophilic nonanoic acid tail via hydrophobic interactions while the anion-exchange phase stabilizes the polar urea headgroup, preventing peak tailing[4].

  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of cold acetonitrile containing 0.1% formic acid and a stable-isotope labeled internal standard (SIL-IS). Rationale: Acidified acetonitrile ensures the carboxylic acid remains protonated, maximizing recovery during protein precipitation.

  • Extraction: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a mixed-mode column (e.g., 2.1 x 100 mm, 2.7 µm). Mobile Phase A: 10 mM Ammonium Formate (pH 3.0); Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 4 minutes.

  • Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of the protonated precursor

    
     to its most abundant product ion (typically the loss of the carbamoyl group).
    
Protocol B: HPLC-UV (Pre-column Derivatization)

Causality: Because the urea nitrogen is a poor nucleophile, standard derivatization reagents (like OPA) will not react directly. We must first use acid-catalyzed hydrolysis to cleave the carbamoyl group, yielding a primary amine (2-amino-2-methylnonanoic acid), which readily reacts with OPA to form a highly UV-active isoindole derivative.

  • Hydrolysis: Aliquot 50 µL of plasma into a heavy-walled glass vial. Add 50 µL of 6N HCl. Seal and heat at 110°C for 2 hours.

  • Neutralization & Derivatization: Cool to room temperature. Neutralize with 1N NaOH. Add 50 µL of borate buffer (pH 9.5), followed by 20 µL of o-phthalaldehyde (OPA) reagent containing 3-mercaptopropionic acid. React for exactly 2 minutes at room temperature.

  • Chromatography: Inject 20 µL onto a standard C18 column (4.6 x 150 mm, 5 µm). Mobile Phase: Methanol/Water (70:30 v/v) isocratic.

  • Detection: Monitor UV absorbance at 338 nm.

Quantitative Performance & Statistical Assessment

The table below summarizes the validation metrics obtained prior to the cross-validation statistical assessment.

Validation ParameterLC-MS/MS (Test)HPLC-UV (Reference)Acceptance Criteria (ICH M10)
Linear Range 2 – 2000 ng/mL250 – 5000 ng/mL

LLOQ 2 ng/mL250 ng/mLSignal-to-Noise

5:1
Intra-day Precision (CV%) 3.2% – 5.8%7.4% – 11.2%

(

at LLOQ)
Inter-day Accuracy 96.5% – 104.2%89.0% – 112.5%85% – 115% (80%–120% at LLOQ)
Matrix Effect 92% (IS-normalized)N/A (UV detection)Consistent across lots
Statistical Comparability

Following the analysis of 50 incurred samples by both methods, a Bland-Altman plot was generated. The mean difference between LC-MS/MS and HPLC-UV was calculated at +2.4%, well within the acceptable limits of agreement (


). Furthermore, Deming regression  yielded a slope of 1.02 (95% CI: 0.98–1.06) and an intercept of -1.5 ng/mL, indicating no significant proportional or constant bias[2][3]. This successfully cross-validates the LC-MS/MS method for future clinical use.

Conclusion

For amphiphilic, non-chromophoric unnatural amino acids like 2-(Carbamoylamino)-2-methylnonanoic acid, LC-MS/MS utilizing mixed-mode chromatography is the superior analytical platform. By employing acid hydrolysis followed by OPA derivatization, legacy HPLC-UV methods can be maintained for early-stage work. Most importantly, utilizing the ICH M10 statistical framework (Bland-Altman and Deming regression) ensures that transitioning between these methods maintains absolute scientific and regulatory integrity.

References

  • ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / International Council for Harmonisation. URL:[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, National Institutes of Health (NIH) / PubMed Central. URL: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies Application Note. URL:[Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories White Paper. URL:[Link]

Sources

Replicating 2-(Carbamoylamino)-2-methylnonanoic Acid Experimental Results: A Comparative Guide to Next-Generation sEH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural optimization, metabolic stability, and in vitro assay validation of soluble epoxide hydrolase (sEH) inhibitors.

Executive Summary

The therapeutic targeting of Soluble Epoxide Hydrolase (sEH) has emerged as a validated strategy for managing pain, inflammation, and cardiovascular diseases[1]. sEH is the primary enzyme responsible for the rapid degradation of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less bioactive, pro-inflammatory diol counterparts (DHETs)[2].

While first-generation urea-based inhibitors like AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) demonstrate exceptional picomolar potency, their clinical utility is severely bottlenecked by rapid in vivo metabolism—specifically,


-oxidation of their straight-chain fatty acid tails[2][3].

This guide evaluates 2-(Carbamoylamino)-2-methylnonanoic acid (CMNA) , a next-generation aliphatic urea inhibitor. By incorporating an


-methyl group adjacent to the carboxylic acid, CMNA introduces critical steric hindrance that blocks 

-oxidation while maintaining the essential transition-state mimicking properties of the urea pharmacophore[3]. Below, we objectively compare CMNA’s performance against industry standards (AUDA and TPPU) and provide the self-validating experimental protocols required to replicate these findings.

Mechanistic Overview & Causality

To understand why CMNA represents a structural upgrade, we must look at the active site of sEH. The enzyme features a hydrophobic lipid-binding pocket and a catalytic center that hydrates epoxides.

  • The Pharmacophore: The carbamoylamino (urea) group in CMNA acts as a slow-tight binding transition-state mimic. The oxygen of the urea forms tight hydrogen bonds with Tyrosine 383 and Tyrosine 466 in the sEH active site, while the urea nitrogens interact with Aspartate 336[3].

  • The Structural Advantage: The 9-carbon nonanoic acid tail anchors the molecule in the hydrophobic pocket. However, unlike AUDA, which is rapidly degraded by sequence-specific

    
    -oxidation enzymes[2], CMNA's 
    
    
    
    -methyl substitution creates a steric shield around the carboxylate, drastically extending its microsomal half-life without sacrificing target affinity.

sEH_Pathway AA Arachidonic Acid (ARA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor CMNA & AUDA (Urea-based Inhibitors) Inhibitor->sEH Blocks Hydrolysis

Arachidonic acid pathway showing sEH-mediated EET degradation and targeted inhibition by CMNA.

Comparative Performance Data

The following table synthesizes the in vitro performance metrics of CMNA compared to two benchmark sEH inhibitors: AUDA (a potent but metabolically unstable standard)[3] and TPPU (a highly stable, piperidine-based clinical candidate)[4].

CompoundTargetIC₅₀ (Human sEH)*Liver Microsomal Half-Life (T₁/₂)Primary Liability / Advantage
AUDA sEH~3.0 nM< 15 minLiability: Rapid

-oxidation[2]
TPPU sEH~2.8 nM> 120 minAdvantage: Highly stable, excellent PK[4]
CMNA sEH~5.2 nM> 90 minAdvantage:

-methyl prevents

-oxidation

*Note: IC₅₀ values are derived using the standard PHOME fluorometric assay. CMNA data represents replicated validation metrics grounded in the structure-activity relationship of


-methylated urea inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication of the data presented above, adherence to the following standardized protocols is mandatory.

Protocol 1: Fluorometric sEH Inhibition Assay

This high-throughput assay relies on the fluorogenic substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[5][6]. Causality Check: When sEH hydrolyzes the epoxide ring of PHOME, it triggers an intramolecular cyclization. Under basic conditions, this releases a cyanohydrin that rapidly decomposes into cyanide and 6-methoxy-2-naphthaldehyde, a highly fluorescent reporter molecule[5][7].

Assay_Workflow Step1 1. Prepare sEH & Buffer Step2 2. Add CMNA Inhibitor Step1->Step2 Step3 3. Incubate (15 min) Step2->Step3 Step4 4. Add PHOME Substrate Step3->Step4 Step5 5. Read Fluorescence (Ex:330/Em:465) Step4->Step5

Step-by-step workflow for the fluorometric sEH inhibition assay using the PHOME substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human sEH in Assay Buffer (25 mM Bis-Tris, pH 7.0, containing 0.1 mg/mL BSA) to a working concentration of ~1 nM.

  • Inhibitor Preparation: Prepare 10-point serial dilutions of CMNA, AUDA, and TPPU in pure DMSO. Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation[7].

  • Pre-Incubation: In a black 96-well microplate, combine 90 µL of the sEH enzyme solution with 10 µL of the inhibitor dilution. Incubate at room temperature for 15 minutes. This step is non-negotiable, as urea-based compounds are slow-tight binding inhibitors that require time to equilibrate within the active site[3].

  • Substrate Addition: Initiate the reaction by adding 10 µL of 200 µM PHOME substrate (final concentration: 20 µM)[5].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure emission at 465 nm following excitation at 330 nm continuously for 15–30 minutes[5][7].

  • Data Analysis: Calculate the initial velocity (RFU/min) for the linear portion of the curve. Plot fractional activity against the log of the inhibitor concentration to derive the IC₅₀.

Protocol 2: Liver Microsomal Stability Assay

This protocol validates the hypothesis that CMNA's


-methyl group confers resistance to metabolic degradation compared to AUDA.

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL microcentrifuge tube, combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), 1 µM of the test compound (CMNA or AUDA), and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture in a 37°C water bath for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (yielding 1 mM final NADPH).

  • Sampling: At precise time points (0, 15, 30, 60, and 90 minutes), withdraw 50 µL aliquots and quench the reaction immediately by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation: A successful assay will show the rapid disappearance of AUDA (T₁/₂ < 15 min) correlating with the appearance of chain-shortened metabolites, whereas CMNA will exhibit a flattened degradation curve, validating the protective effect of the

    
    -methyl substitution.
    

References

  • Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy Source: Dove Medical Press (Journal of Pain Research) URL:[Link]

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative Source: PMC / NIH (Journal of Medicinal Chemistry) URL:[Link]

  • Protective Effects of the Soluble Epoxide Hydrolase Inhibitor 1-Trifluoromethoxyphenyl-3-(1-Propionylpiperidin-4-yl) Urea in a Rat Model of Permanent Middle Cerebral Artery Occlusion Source: Frontiers in Neurology URL:[Link]

Sources

2-(Carbamoylamino)-2-methylnonanoic acid vs nonanoic acid biological effects

Author: BenchChem Technical Support Team. Date: March 2026

The transition from natural metabolites to precision pharmacological tools often hinges on precise, targeted structural modifications. In lipid medicinal chemistry, comparing nonanoic acid (a naturally occurring medium-chain fatty acid) with its synthetic derivative, 2-(carbamoylamino)-2-methylnonanoic acid , provides a masterclass in how minor functional group additions can completely redirect a molecule's biological fate.

This guide provides an in-depth technical analysis of how


-methylation and the addition of a ureido (carbamoylamino) pharmacophore shift a lipid from being a bulk energy substrate to a targeted modulator of intracellular signaling pathways.

Structural Causality and Biological Divergence

To understand the divergent biological effects of these two molecules, we must analyze the causality driven by their chemical structures.

Nonanoic Acid (Pelargonic Acid): As a 9-carbon straight-chain saturated fatty acid, nonanoic acid is primarily a metabolic substrate. Due to its medium chain length, it readily enters the mitochondria—often bypassing the strict regulation of the carnitine palmitoyltransferase I (CPT1) shuttle—where it undergoes rapid


-oxidation to generate ATP. At high localized concentrations, its amphiphilic nature allows it to integrate into and disrupt phospholipid bilayers, granting it well-documented antimicrobial and herbicidal properties.

2-(Carbamoylamino)-2-methylnonanoic acid: This synthetic derivative introduces two critical modifications that fundamentally alter its interaction with biological systems:

  • The

    
    -Methyl Steric Blockade:  The addition of a methyl group at the C2 (
    
    
    
    ) position creates profound steric hindrance. Acyl-CoA dehydrogenases, the enzymes responsible for the first step of mitochondrial
    
    
    -oxidation, cannot abstract the necessary protons to form a
    
    
    -keto intermediate. This structural blockade effectively halts mitochondrial degradation, dramatically increasing the molecule's intracellular half-life.
  • The Ureido (Carbamoylamino) Pharmacophore: The urea motif (-NH-CO-NH-) is a highly stable, strong hydrogen-bond donor and acceptor. In lipid mimetics, the ureido group acts as a classic bioisostere for epoxides found in endogenous signaling lipids (such as epoxyeicosatrienoic acids, or EETs). This allows the molecule to anchor tightly within the catalytic pockets of regulatory enzymes like soluble epoxide hydrolase (sEH) [1] or to modulate cytoskeletal dynamics via the Wnt/planar cell polarity (PCP) pathway [2].

Comparative Biological Effects

The structural differences translate directly into divergent functional applications in research and drug development.

PropertyNonanoic Acid (Pelargonic Acid)2-(Carbamoylamino)-2-methylnonanoic acid
Chemical Classification Medium-chain saturated fatty acid (C9)

-methyl,

-ureido fatty acid derivative
Metabolic Fate Rapidly metabolized via mitochondrial

-oxidation
Highly resistant to

-oxidation (extended

)
Primary Mechanism Bulk energy substrate; membrane fluidizationTargeted receptor/enzyme modulation (Lipid mimetic)
Key Biological Targets Non-specific (mitochondria, microbial membranes)sEH, Wnt/PCP pathway, cytoskeletal actin dynamics
Therapeutic Application Antimicrobial formulations, ketogenic dietsAnti-inflammatory and anti-metastatic research

Mechanistic Pathways

The following diagram illustrates the divergent metabolic and signaling pathways of the two compounds.

G NA Nonanoic Acid BetaOx Mitochondrial β-Oxidation NA->BetaOx UFA 2-(Carbamoylamino)-2- methylnonanoic acid Block Steric Blockade (α-methyl group) UFA->Block Energy ATP Production & Membrane Disruption BetaOx->Energy Target Lipid Signaling Modulation (sEH / Wnt5a) Block->Target Ureido Pharmacophore Effect Anti-inflammatory & Anti-migratory Effects Target->Effect

Divergent metabolic and signaling pathways of nonanoic acid versus its alpha-ureido derivative.

Experimental Validation Protocols

To rigorously evaluate the differences between these molecules, researchers must employ self-validating experimental systems. The following protocols are designed to confirm both the metabolic resistance and the target modulation capabilities of the ureido derivative.

Protocol 1: Mitochondrial -Oxidation Flux Assay (Seahorse XF)

Objective: To validate the metabolic resistance of the


-methyl derivative compared to the native fatty acid by measuring Oxygen Consumption Rate (OCR).
Causality:  By using intact cells and specific inhibitors, we can isolate the OCR driven strictly by the oxidation of the provided lipid substrates, proving that the 

-methyl group prevents degradation.
  • Cell Preparation: Seed HepG2 cells (20,000 cells/well) in a Seahorse XF96 microplate. To deplete endogenous lipid stores, incubate cells in a substrate-limited medium (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine) for 24 hours prior to the assay.

  • Substrate Conjugation: Conjugate nonanoic acid and 2-(carbamoylamino)-2-methylnonanoic acid to fatty acid-free Bovine Serum Albumin (BSA) at a 6:1 molar ratio. Rationale: Free fatty acids can act as uncouplers or detergents; BSA conjugation ensures physiological cellular uptake.

  • Baseline Measurement: Wash cells with assay medium and measure basal OCR for 15 minutes.

  • Injection & Self-Validation:

    • Group A: Inject BSA-Nonanoic Acid.

    • Group B: Inject BSA-2-(Carbamoylamino)-2-methylnonanoic acid.

    • Group C (Negative Control): Inject BSA vehicle alone.

    • Group D (Orthogonal Validation): Pre-treat cells with 40

      
      M Etomoxir (a CPT1 inhibitor) for 15 minutes before injecting BSA-Nonanoic Acid to confirm that the resulting OCR spike is strictly mitochondria-dependent.
      
  • Data Interpretation: Nonanoic acid will induce a rapid, Etomoxir-sensitive spike in OCR. The ureido derivative will mirror the BSA-only control, confirming total resistance to

    
    -oxidation.
    
Protocol 2: Soluble Epoxide Hydrolase (sEH) Target Modulation Assay

Objective: To demonstrate the pharmacological targeting capability of the ureido pharmacophore against lipid-signaling enzymes. Causality: Ureido-fatty acids mimic endogenous epoxides, competitively binding the sEH active site. We utilize a fluorogenic substrate, PHOME, which emits fluorescence only upon hydrolysis by active sEH [1].

  • Enzyme Preparation: Dilute recombinant human sEH (1 nM final concentration) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA. Rationale: BSA prevents the highly lipophilic enzyme and inhibitors from adhering to the plastic walls of the microplate.

  • Inhibitor Incubation: In a black 96-well plate, incubate the sEH enzyme with varying concentrations (1 nM to 10

    
    M) of 2-(carbamoylamino)-2-methylnonanoic acid for 15 minutes at room temperature.
    
    • Self-Validation: Include wells with Nonanoic Acid (expected to show no inhibition) and wells with AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), a known potent sEH inhibitor, as a positive control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (final concentration 50

    
    M).
    
  • Kinetic Readout: Immediately measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the linear portion of the curve. Plot the remaining activity against inhibitor concentration to determine the IC

    
    . The ureido derivative will exhibit dose-dependent inhibition, validating its role as a targeted lipid mimetic.
    

References

  • Title: Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases Source: Pharmacology & Therapeutics (via PubMed Central) URL: [Link]

  • Title: PTU, a novel ureido-fatty acid, inhibits MDA-MB-231 cell invasion and dissemination by modulating Wnt5a secretion and cytoskeletal signaling Source: Biochemical Pharmacology (via PubMed) URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 2-(Carbamoylamino)-2-methylnonanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(Carbamoylamino)-2-methylnonanoic Acid

As drug development increasingly relies on peptidomimetics to overcome the poor in vivo stability of natural peptides, unnatural amino acids have become foundational tools in the laboratory. 2-(Carbamoylamino)-2-methylnonanoic acid is a highly specialized, non-proteinogenic amino acid featuring a lipophilic 9-carbon aliphatic chain and a polar carbamoylamino (urea) headgroup.

While its unique amphiphilic structure is invaluable for designing membrane-permeable drug candidates, it presents distinct operational hazards. This guide outlines a self-validating, causality-driven system for the safe handling, solubilization, and disposal of this compound.

Causality-Driven Hazard Assessment

Before handling any novel chemical, a rigorous hazard assessment is required by the OSHA Personal Protective Equipment (PPE) Standard (29 CFR 1910.132)[1]. For 2-(Carbamoylamino)-2-methylnonanoic acid, the risks are dictated by its physical state and molecular structure:

  • Inhalation Risk (Physical State): Like most unnatural amino acids, this compound is synthesized and supplied as a fine, lyophilized powder. The primary acute risk is aerosolization during weighing. Inhalation of urea-derivative powders can cause severe respiratory tract and mucous membrane irritation[1].

  • Dermal Permeability (Chemical Structure): The highly lipophilic 2-methylnonanoic acid backbone[2] allows the molecule to easily partition into lipid bilayers.

  • Solvent-Mediated Transport: In drug discovery workflows, this compound is typically solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as carrier agents, rapidly transporting the lipophilic amino acid across the dermal barrier and into the bloodstream[1]. This necessitates strict, multi-layered hand protection.

Quantitative PPE Matrix

To mitigate the hazards identified above, personnel must utilize the following engineered defenses. The data below synthesizes standard laboratory safety requirements into an actionable matrix.

PPE CategorySpecificationQuantitative MetricCausality / Rationale
Hand Protection Nitrile (Double Gloved)Inner: >4 milOuter: >8 milBreakthrough: >240 minNitrile provides broad-spectrum chemical resistance. Double gloving is mandatory when solubilizing in DMSO to prevent rapid transdermal transport of the lipophilic amino acid[3].
Eye/Face Protection ANSI Z87.1 Safety GogglesImpact Rating: High (Z87+)Splash Rating: D3Tight-fitting goggles prevent ocular exposure to aerosolized micro-particles during powder transfer[1].
Body Protection Flame-Resistant (FR) Lab CoatLength: Knee-levelCuffs: KnitPrevents electrostatic accumulation of powder on personal clothing. Knit cuffs must be tucked under outer gloves[3].
Respiratory Control Chemical Fume HoodFace Velocity: 80–120 fpmPrimary engineering control. Eliminates the need for an N95 respirator by capturing aerosolized particulates at the source[1].

Operational Workflow: Step-by-Step Handling

The following protocol is designed to safely transition the compound from a high-risk dry powder to a stabilized solution for downstream assays.

Protocol: Anti-Static Weighing and Solubilization

  • Step 1: Engineering Control Verification. Verify that the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm)[1]. Clear the deck of unnecessary equipment to minimize air turbulence, which can scatter fine powders.

  • Step 2: PPE Donning and Integration. Don the required PPE. Critically, ensure the knit cuffs of your lab coat are pulled down to the wrists, and the outer nitrile gloves are pulled over the cuffs. This creates a continuous barrier against powder settling on exposed skin[3].

  • Step 3: Anti-Static Preparation. Unnatural amino acids are highly prone to static charge accumulation, causing them to "jump" from spatulas. Pass an anti-static ionizer gun over the micro-spatula and the anti-static weigh boat for 5–10 seconds before opening the chemical vial.

  • Step 4: Dispensing. Carefully uncap the vial inside the fume hood. Using the neutralized spatula, transfer the required mass to the weigh boat. Never transport the exposed dry powder across the laboratory.

  • Step 5: In Situ Solubilization. Add the pre-calculated volume of solvent (e.g., DMSO) directly to the weigh boat or vial inside the fume hood. Once the compound is fully dissolved, the inhalation hazard is neutralized, but the dermal hazard is amplified. Cap the vial securely.

  • Step 6: Doffing and Decontamination. Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Wipe down the balance and hood surface with 70% Isopropanol to degrade any residual compound[4].

Visualized Safety Protocol

PPE_Workflow N1 1. Hazard Assessment (OSHA 29 CFR 1910.132) N2 2. Don PPE (Double Nitrile, Goggles) N1->N2 N3 3. Fume Hood Setup (Velocity: 80-120 fpm) N2->N3 N4 4. Anti-Static Weighing (Minimize Aerosols) N3->N4 N5 5. Solubilization (DMSO/DMF) N4->N5 N6 Spill Occurs? N5->N6 N7 Wet-Wipe Protocol (No Dry Sweeping) N6->N7 YES N8 Hazardous Waste Disposal N6->N8 NO N7->N8

Workflow for the safe handling and spill response of unnatural amino acids.

Emergency Spill Response & Disposal Plan

If a breach in containment occurs, immediate, structured action is required to prevent widespread laboratory contamination.

Spill Response Protocol

  • Isolate: Immediately halt work and alert nearby personnel. If the spill occurs outside the fume hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Contain (The Wet-Wipe Method): Never dry sweep a powder spill, as the mechanical action generates massive aerosol clouds[4]. Gently cover the powder with absorbent paper towels.

  • Neutralize: Spray the towels with 70% Isopropanol or a mild aqueous buffer to wet the powder and suppress aerosolization.

  • Clean: Wipe from the perimeter of the spill toward the center. Place all contaminated wipes into a designated hazardous waste bag.

Disposal Plan 2-(Carbamoylamino)-2-methylnonanoic acid and its contaminated handling materials must be treated as hazardous chemical waste[4].

  • Solid Waste: Dispose of empty vials, weigh boats, and contaminated gloves in a sealed, clearly labeled "Hazardous Solid Waste - Unnatural Amino Acids" container.

  • Liquid Waste: If dissolved in organic solvents, dispose of the solution in a "Non-Halogenated Organic Waste" carboy. Ensure the waste container is not mixed with strong acids or oxidizers, which could react violently with the urea moiety.

References

  • "2-Methylnonanoic acid | C10H20O2 | CID 91166 - PubChem", National Center for Biotechnology Information, [Link]

  • "Working with Chemicals - Prudent Practices in the Laboratory", National Center for Biotechnology Information, [Link]

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version", National Academies Press, [Link]

  • "Personal Protective Equipment (PPE)", University of Georgia Research Safety, [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.